Thiamethoxam-d3
Description
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Properties
CAS No. |
1294048-82-0 |
|---|---|
Molecular Formula |
C8H10ClN5O3S |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i1D3 |
InChI Key |
NWWZPOKUUAIXIW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)Cl |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to Thiamethoxam and Isotopic Labeling
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Thiamethoxam-d3
This technical guide provides a comprehensive overview of the synthesis of Thiamethoxam (B1682794) and its deuterated analogue, this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research. It details the chemical pathways, experimental protocols, and quantitative data associated with the synthesis.
Thiamethoxam is a second-generation neonicotinoid insecticide developed by Syngenta in 1991. It is a broad-spectrum, systemic insecticide that is effective against a wide variety of sucking and chewing insects.[1] Thiamethoxam functions by interfering with the nicotinic acetylcholine (B1216132) receptors in the insect's nervous system, leading to paralysis and death.[1]
Isotopically labeled compounds, such as this compound, are invaluable tools in scientific research. The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) into the molecule allows for its use in a variety of applications, including:
-
Metabolic Studies: Tracking the metabolic fate of the parent compound in organisms and the environment.
-
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Internal Standards: Serving as a highly accurate internal standard in quantitative analysis by mass spectrometry, improving the precision of measurements.
The synthesis of this compound involves the introduction of a trideuterated methyl group (CD3) into the core structure. This is typically achieved by using a deuterated precursor, such as methyl-d3-amine (B1598088) hydrochloride, during the synthesis.[2]
General Synthesis Pathway
The synthesis of Thiamethoxam can be accomplished in three primary stages, starting from S-methyl-N-nitroisothiourea.[3][4] The isotopic label is introduced in the first stage of the synthesis.
The overall workflow for the synthesis of this compound is depicted below.
Caption: General synthesis workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and its key intermediate, 2-chloro-5-chloromethylthiazole.
Synthesis of 2-chloro-5-chloromethylthiazole
This intermediate can be synthesized through various routes. One common method involves the chlorination of 2-haloallyl isothiocyanate.[2][5]
Protocol:
-
Dissolve 2-chloroallyl isothiocyanate (4.0 mol) in acetonitrile (B52724) (860 g).[2]
-
Cool the solution to 10-15°C and introduce chlorine gas (5.5 mol).[2]
-
Stir the mixture at 20-25°C for 2 hours.[2]
-
Cool the reaction mixture to -10°C and stir for an additional hour to facilitate the crystallization of 2-chloro-5-chloromethylthiazole hydrochloride.[2]
-
Filter the crystals and wash with cold solvent.[2]
-
Add water to the crystals at 30-40°C to liberate the 2-chloro-5-chloromethylthiazole, which will separate as a lower liquid phase.[2]
-
Wash the organic phase with water and dry to obtain the final product.[2]
Synthesis of this compound
Step 1: Synthesis of N-(methyl-d3)-N'-nitroguanidine
-
Combine S-methyl-N-nitroisothiourea with an equimolar amount of methyl-d3-amine hydrochloride (commercially available).[2][3]
-
The reaction is typically carried out in ethanol (B145695) at a temperature of 50-80°C.[3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting N-(methyl-d3)-N'-nitroguanidine can be used in the next step without further purification.
Step 2: Synthesis of 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine
-
Treat the N-(methyl-d3)-N'-nitroguanidine from the previous step with a mixture of formaldehyde and formic acid (1:1 ratio).[3]
-
Heat the reaction mixture at 80-90°C for several hours.[3]
-
The cyclization reaction yields 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine.[3]
-
The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.
Step 3: Synthesis of this compound
-
Dissolve 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine (0.576 mol) and 2-chloro-5-chloromethylthiazole (0.576 mol) in dimethyl carbonate (354.1 g).[6]
-
Slowly add a mixture of tetramethylammonium (B1211777) hydroxide (B78521) (2.38 g), potassium carbonate (138 g), and dimethyl carbonate (309.4 g).[6]
-
Maintain the reaction temperature between 50-80°C for 30-70 minutes.[7]
-
After the reaction is complete, add water (400 ml) and adjust the pH to 6.5 with hydrochloric acid.[6]
-
Allow the layers to separate and concentrate the organic layer under reduced pressure.[6]
-
Cool the concentrated solution to induce crystallization.[6]
-
Filter and dry the crystals to obtain the final product, this compound.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reactants and Molar Ratios for this compound Synthesis
| Step | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) |
| 1 | S-methyl-N-nitroisothiourea | Methyl-d3-amine hydrochloride | 1:1 |
| 2 | N-(methyl-d3)-N'-nitroguanidine | Formaldehyde/Formic Acid | - |
| 3 | 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine | 2-chloro-5-chloromethylthiazole | 1:1 to 1:1.15 |
Table 2: Reaction Conditions for this compound Synthesis
| Step | Solvent | Temperature (°C) | Duration |
| 1 | Ethanol | 50-80 | Monitored by TLC |
| 2 | - | 80-90 | Several hours |
| 3 | Dimethyl carbonate | 50-80 | 30-70 minutes |
Table 3: Reported Yields for Thiamethoxam Synthesis
| Stage | Reported Yield | Reference(s) |
| Overall Synthesis of Thiamethoxam | >50% | [6] |
| Overall Synthesis of Thiamethoxam | 62% | [3][4] |
| Final Step (Coupling) | 78% | [6] |
| Synthesis of 2-chloro-5-chloromethylthiazole | 71-84% | [1][2] |
Metabolic Pathway of Thiamethoxam
Understanding the metabolic fate of Thiamethoxam is crucial for its application and for the interpretation of data obtained using its deuterated analogue. The major metabolic pathways include nitroreduction, oxadiazine ring cleavage, and dechlorination.[8] A simplified representation of the metabolic pathway is provided below.
Caption: Simplified metabolic pathway of Thiamethoxam.
The primary metabolites formed through these pathways include nitrosoguanidine, amino-guanidine, desnitro/guanidine/imine, and urea derivatives. Additionally, cleavage of the oxadiazine ring leads to the formation of another neonicotinoid, Clothianidin.[1] Demethylation of both Thiamethoxam and Clothianidin can also occur.[1]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Methyl-dâ-amine·HCl (D, 98%) - Cambridge Isotope Laboratories, DLM-289-1 [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 6. Research on Synthesis Methods of Thiamethoxam | Semantic Scholar [semanticscholar.org]
- 7. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 8. Methyl-d3 amine Hydrochloride | ZEOTOPE [zeotope.com]
The Environmental Fate and Degradation of Thiamethoxam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamethoxam (B1682794) is a second-generation neonicotinoid insecticide widely used in agriculture to control a broad spectrum of sucking and chewing insects. Its systemic nature and high efficacy have made it a popular choice for crop protection. However, its persistence and potential impact on non-target organisms necessitate a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the hydrolysis, photolysis, and biodegradation of Thiamethoxam in various environmental compartments, along with its metabolism in plants and animals.
Environmental Degradation Pathways
Thiamethoxam degrades in the environment through a combination of abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation. A key metabolite formed through these pathways is clothianidin, another potent neonicotinoid insecticide.
Abiotic Degradation
Hydrolysis: The rate of hydrolysis of Thiamethoxam is highly dependent on pH. It is relatively stable in acidic and neutral conditions but degrades more rapidly under alkaline conditions. The hydrolysis process can lead to the cleavage of the oxadiazine ring.
Photolysis: Thiamethoxam is susceptible to degradation by sunlight, particularly in aqueous environments. Photolysis can significantly contribute to its dissipation in surface waters. The half-life of Thiamethoxam under photolytic conditions can range from a few hours to several days, depending on the intensity of light and other environmental factors.
Biotic Degradation
Soil and Water Biodegradation: Microbial activity is a major driver of Thiamethoxam degradation in soil and water. Various microorganisms, including bacteria and fungi, have been shown to metabolize Thiamethoxam, using it as a source of carbon and nitrogen. The rate of biodegradation is influenced by soil type, temperature, moisture, and the microbial population present. Under aerobic conditions, the half-life of Thiamethoxam in soil can range from weeks to months. In anaerobic environments, degradation is generally slower.
Metabolism in Plants: As a systemic insecticide, Thiamethoxam is taken up by plants and metabolized. The metabolic pathways in plants can involve hydroxylation, demethylation, and cleavage of the oxadiazine ring, leading to the formation of clothianidin and other metabolites. The extent of metabolism varies depending on the plant species and its age.
Metabolism in Animals: In animals, Thiamethoxam is generally rapidly absorbed and metabolized. The primary metabolic pathway in rats involves the cleavage of the oxadiazine ring to form clothianidin, which is then further metabolized and excreted. A significant portion of the parent compound can also be excreted unchanged.
Data Presentation
The following tables summarize the quantitative data on the environmental fate and degradation of Thiamethoxam.
Table 1: Hydrolysis and Photolysis Data for Thiamethoxam
| Degradation Process | Condition | Half-life (DT50) | Reference(s) |
| Hydrolysis | pH 4 | Stable | [1] |
| pH 7 | Stable | [1] | |
| pH 9 | Readily hydrolyzed | [1] | |
| Photolysis (Aqueous) | Simulated Sunlight | 2-3 days (at pH 7, 25°C) | |
| Natural Sunlight | 18.7 hours | ||
| UV-C Lamp | 30 minutes | ||
| Photodegradation (Soil) | Irradiated Soil | 80 - 97 days |
Table 2: Soil and Water Biodegradation Data for Thiamethoxam
| Environment | Condition | Half-life (DT50) | Reference(s) |
| Soil | Aerobic, Laboratory | 34 - 353 days | |
| Aerobic, Field | 7.1 - 92.3 days | ||
| Anaerobic | 45.6 - 118 days | ||
| Clay Loam Soil (with Bacillus aerophilus) | 11.15 - 12.54 days | ||
| Clay Loam Soil (unamended) | 33.44 - 37.63 days | ||
| Water | Aquatic Mesocosm | 6.2 days | |
| Water Bodies | 16.2 - 35.1 days |
Table 3: Major Metabolites of Thiamethoxam
| Metabolite | Common Name | Formation Pathway(s) | Environmental Compartment(s) |
| CGA322704 | Clothianidin | Hydrolysis, Photolysis, Microbial Degradation, Plant & Animal Metabolism | Soil, Water, Plants, Animals |
| Desmethyl-Thiamethoxam | - | Microbial Degradation, Animal Metabolism | Soil, Animals |
| Thiamethoxam-urea | - | Hydrolysis, Microbial Degradation | Water, Soil |
| Nitroso-imino derivative | - | Microbial Degradation | Soil |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of Thiamethoxam's environmental fate, based on OECD guidelines.
Hydrolysis Study (based on OECD Guideline 111)
-
Objective: To determine the rate of abiotic hydrolysis of Thiamethoxam as a function of pH.
-
Test Substance: Radiolabeled ([¹⁴C]) or non-labeled Thiamethoxam of known purity.
-
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of the test substance to each buffer solution in sterile glass vessels.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Collect samples at predetermined time intervals.
-
Analyze the samples for the concentration of the parent compound and major hydrolysis products using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: Calculate the first-order rate constant and the half-life (DT50) for hydrolysis at each pH.
Photolysis Study (based on OECD Guideline 316)
-
Objective: To determine the rate of phototransformation of Thiamethoxam in water.
-
Test Substance: Radiolabeled ([¹⁴C]) Thiamethoxam.
-
Procedure:
-
Prepare a sterile aqueous solution of the test substance.
-
Place the solution in quartz glass vessels.
-
Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Maintain a constant temperature (e.g., 25°C).
-
Run parallel control samples incubated in the dark to assess for abiotic degradation not due to light.
-
Collect samples at various time points.
-
Analyze for the parent compound and photoproducts using methods like HPLC or LC-MS.
-
-
Data Analysis: Determine the quantum yield and calculate the environmental half-life under specific light conditions.
Aerobic Soil Metabolism Study (based on OECD Guideline 307)
-
Objective: To determine the rate and route of Thiamethoxam degradation in soil under aerobic conditions.
-
Test Substance: Radiolabeled ([¹⁴C]) Thiamethoxam.
-
Procedure:
-
Select and characterize representative soil types.
-
Treat fresh soil samples with the test substance.
-
Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of volatile organic compounds and CO₂.
-
Maintain aerobic conditions by passing a slow stream of air over the soil surface.
-
Collect soil samples and volatile traps at various intervals.
-
Extract the soil samples and analyze the extracts and trap contents for the parent compound, metabolites, and ¹⁴CO₂.
-
-
Data Analysis: Characterize the degradation pathway, identify major metabolites, and calculate the degradation half-life (DT50) and the time for 90% degradation (DT90).
Mandatory Visualizations
References
Thiamethoxam-d3: A Technical Guide to Purity and Analytical Standard Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thiamethoxam-d3, focusing on its purity, analytical standard specifications, and the methodologies for its characterization. This document is intended to serve as a critical resource for professionals in research, and drug development who utilize this compound as an internal standard for the quantitative analysis of Thiamethoxam.
Introduction
This compound is the deuterated analogue of Thiamethoxam, a second-generation neonicotinoid insecticide.[1] Its structural similarity to the parent compound, with the key difference of deuterium (B1214612) labeling on the N-methyl group, makes it an ideal internal standard for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of quantitative analyses.
Physicochemical Properties and Specifications
This compound is a solid substance with the chemical formula C8H7D3ClN5O3S and a molecular weight of approximately 294.73 g/mol . Key specifications for this compound as an analytical standard are summarized in the table below.
| Property | Specification | Reference(s) |
| Chemical Purity | ≥98.0% (HPLC) | [2][3] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | |
| 99 atom % D | ||
| Molecular Formula | C8H7D3ClN5O3S | |
| CAS Number | 1294048-82-0 | |
| Appearance | Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | |
| Primary Application | Internal standard for Thiamethoxam analysis |
Experimental Protocols for Purity and Identity Confirmation
The confirmation of purity and identity of this compound analytical standards is paramount for its reliable use in quantitative studies. The following sections outline the typical experimental methodologies employed.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is typically assessed using a reversed-phase HPLC method with UV detection.
Objective: To determine the percentage of this compound in the analytical standard material.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard of known purity
Procedure:
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample to be tested and dissolve it in the same solvent as the standard to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the percentage purity.
Isotopic Purity and Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for confirming the isotopic purity and identity of this compound.
Objective: To confirm the molecular weight, fragmentation pattern, and the degree of deuterium incorporation in the this compound molecule.
Instrumentation:
-
Liquid Chromatograph (LC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Conditions:
-
Column: A suitable C18 column for rapid separation.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for mass confirmation and product ion scan for fragmentation analysis.
-
Precursor Ion (for product ion scan): m/z 295.1 (corresponding to [M+H]+ of this compound).
-
Collision Energy: Optimized to obtain characteristic fragment ions.
-
-
Data Analysis:
-
Identity Confirmation: The full scan mass spectrum should show a prominent peak at m/z 295.1, confirming the correct molecular weight for the deuterated compound. The product ion scan should yield a fragmentation pattern consistent with the structure of Thiamethoxam.
-
Isotopic Purity Assessment: The relative abundance of the ion at m/z 292.1 (corresponding to the unlabeled Thiamethoxam) is compared to the ion at m/z 295.1. The percentage of deuteration is calculated based on these relative intensities.
-
Thiamethoxam's Mode of Action: Nicotinic Acetylcholine (B1216132) Receptor Signaling
Thiamethoxam, and by extension its deuterated form, exerts its insecticidal effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4] This interaction leads to the continuous stimulation of nerve cells, resulting in paralysis and eventual death of the insect.
The following diagram illustrates the simplified signaling pathway of nAChR activation by an agonist like Thiamethoxam.
Caption: Thiamethoxam binding to nAChR and subsequent neuronal signaling cascade.
Experimental Workflow for Bioanalysis using this compound
The following diagram outlines a typical experimental workflow for the quantification of Thiamethoxam in a biological matrix using this compound as an internal standard.
Caption: A typical workflow for the quantification of Thiamethoxam using a deuterated internal standard.
Conclusion
The use of a well-characterized, high-purity this compound analytical standard is fundamental to achieving reliable and accurate quantitative results for Thiamethoxam in various matrices. This technical guide has provided an overview of the key specifications, detailed experimental protocols for purity assessment, and the mode of action of this essential analytical tool. Adherence to these principles and methodologies will ensure the integrity of data in research and regulatory submissions.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Thiamethoxam-d3 in Organic Solvents
Introduction: Thiamethoxam-d3 is the deuterated form of Thiamethoxam, a broad-spectrum, systemic insecticide belonging to the neonicotinoid class. As an isotopically labeled compound, this compound serves as a critical internal standard for the quantitative analysis of Thiamethoxam residues in various matrices by mass spectrometry. Understanding its solubility in organic solvents is paramount for researchers in analytical chemistry, environmental science, and drug development for preparing stock solutions, calibration standards, and conducting toxicological studies.
While specific quantitative solubility data for this compound is not extensively published, the physicochemical properties, including solubility, are expected to be very similar to its non-deuterated parent compound, Thiamethoxam. This guide provides comprehensive solubility data for Thiamethoxam in a range of organic solvents, which can be used as a reliable proxy for this compound.
Quantitative Solubility Data
The solubility of Thiamethoxam has been determined in numerous organic solvents. The data is presented here in two distinct tables for ease of comparison and application.
Table 1: Thiamethoxam Solubility in Common Organic Solvents at 20-25°C
This table summarizes the solubility of Thiamethoxam in grams per liter (g/L), providing a practical reference for laboratory use.
| Organic Solvent | Solubility (g/L) |
| Dichloromethane | 110 |
| Acetone | 48 |
| Methanol | 13 |
| Ethyl Acetate | 7.0 |
| n-Octanol | 0.620 |
| Toluene | 0.680 |
| Hexane | <0.001 |
Data sourced from PubChem at 25°C[1].
Table 2: Mole Fraction Solubility of Thiamethoxam in Various Solvents at Different Temperatures
For more rigorous thermodynamic considerations, mole fraction solubility provides a temperature-dependent perspective. The data below was determined experimentally using a dynamic laser monitoring method.[2][3][4]
| Temperature (K) | Acetone (x10⁻²) | Dichloromethane (x10⁻²) | Ethyl Acetate (x10⁻³) | Methanol (x10⁻³) |
| 278.15 | 1.139 | 2.583 | 2.112 | 4.391 |
| 283.15 | 1.328 | 2.941 | 2.478 | 5.013 |
| 288.15 | 1.545 | 3.352 | 2.898 | 5.711 |
| 293.15 | 1.796 | 3.821 | 3.381 | 6.494 |
| 298.15 | 2.083 | 4.358 | 3.937 | 7.373 |
| 303.15 | 2.414 | 4.971 | 4.576 | 8.359 |
| 308.15 | 2.793 | 5.671 | 5.309 | 9.465 |
| 313.15 | 3.228 | 6.469 | 6.149 | 10.704 |
| 318.15 | 3.727 | - | 7.111 | 12.091 |
| 323.15 | 4.299 | - | 8.212 | 13.642 |
Data represents the mole fraction (x₁) of Thiamethoxam in the solvent. Sourced from the Journal of Chemical & Engineering Data and related studies.[2][3]
Mechanism of Action Signaling Pathway
Thiamethoxam acts as a systemic insecticide by interfering with the central nervous system of insects.[5] It is an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to overstimulation of the nerve cells, which results in paralysis and death.[1][5][6] The selective toxicity of neonicotinoids towards insects is due to their higher binding affinity to insect nAChRs compared to mammalian receptors.[1]
Caption: Figure 1: Simplified signaling pathway for Thiamethoxam's insecticidal mode of action.
Experimental Protocols for Solubility Determination
The quantitative data presented in this guide was primarily obtained using the Dynamic Laser Monitoring Method . This modern technique offers high accuracy and automation. For completeness, the principles of the traditional Shake-Flask Method are also described.
Protocol 1: Dynamic Laser Monitoring Method
This method is used for accurate, temperature-controlled solubility measurement and is particularly effective for generating temperature-dependent solubility curves.[2][3][4]
Principle: A known volume of solvent is held at a constant temperature in a dissolution vessel. The solute (Thiamethoxam) is added incrementally by an automated system. A laser beam is passed through the solution, and a detector monitors the light transmission. As long as the solute dissolves, the transmission remains high. The saturation point is reached when undissolved particles cause the laser transmission to drop, indicating a suspension has formed. The total mass of solute added to reach this point is used to calculate the solubility.[7][8][9]
Apparatus:
-
Automated solubility measurement system with a temperature-controlled dissolution vessel.
-
Laser emitter and detector.
-
Precision balance for weighing the solute.
-
Magnetic stirrer.
-
Automated solute dispensing unit.
Methodology:
-
Preparation: Add a precise volume of the desired organic solvent to the thermostatically controlled dissolution vessel.
-
Equilibration: Allow the solvent to equilibrate to the target temperature (e.g., 278.15 K).
-
Titration: Begin automated, incremental addition of Thiamethoxam powder into the stirred solvent.
-
Detection: The laser monitoring system continuously measures the turbidity of the solution.
-
Endpoint Determination: The system identifies the saturation point as the moment a stable decrease in light transmission occurs, signifying the presence of undissolved solid particles.
-
Calculation: The total mass of Thiamethoxam dispensed is recorded, and the solubility is calculated (e.g., in mole fraction or g/L).
-
Temperature Ramp: For temperature-dependent studies, the temperature is incrementally increased, and steps 2-6 are repeated to generate a complete solubility profile.
Protocol 2: Saturated Shake-Flask Method
This is a conventional and widely used method for determining thermodynamic solubility.[10][11]
Principle: An excess amount of the solute is added to a known volume of solvent in a sealed flask. The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.
Apparatus:
-
Constant temperature orbital shaker or water bath.
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
Methodology:
-
Preparation: Add an excess amount of Thiamethoxam to a flask containing a known volume of the organic solvent. "Excess" means that solid material remains visible after the equilibration period.
-
Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is achieved.
-
Sampling & Filtration: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove all particulate matter.
-
Quantification: Dilute the clear filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a validated HPLC or LC-MS method to determine the precise concentration of Thiamethoxam.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of Thiamethoxam in the solvent at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in a typical solubility determination experiment using the shake-flask method.
Caption: Figure 2: A step-by-step workflow for the shake-flask solubility determination method.
References
- 1. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
In-Depth Technical Guide to Thiamethoxam-d3: Molecular Weight and Mass Spectrometry Fragmentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric behavior of Thiamethoxam-d3, an isotopically labeled internal standard crucial for the accurate quantification of the neonicotinoid insecticide Thiamethoxam. This document details its molecular weight, proposes a mass spectrometry fragmentation pathway, and outlines a typical experimental protocol for its analysis.
Core Data: Molecular Properties
This compound is a deuterated analog of Thiamethoxam, where three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612). This isotopic labeling results in a predictable mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based analytical methods.
| Property | Value | Source(s) |
| Chemical Name | (NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide | [N/A] |
| CAS Number | 1294048-82-0 | [N/A] |
| Molecular Formula | C₈D₃H₇ClN₅O₃S | [N/A] |
| Molecular Weight | 294.73 g/mol | [N/A] |
| Monoisotopic Mass | 294.0381 Da | [N/A] |
| Precursor Ion [M+H]⁺ (Thiamethoxam) | 292 m/z | [1] |
| Predicted Precursor Ion [M+D]⁺ (this compound) | 295 m/z | [N/A] |
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode, follows a predictable pattern based on the fragmentation of its unlabeled counterpart. The primary fragmentation occurs at the oxadiazine ring and the bond connecting the thiazole (B1198619) moiety.
The protonated molecule of unlabeled Thiamethoxam, [M+H]⁺, has a mass-to-charge ratio (m/z) of 292.[1] For this compound, the deuterated molecule [M+D]⁺ is expected at m/z 295. The key fragment ions observed for unlabeled Thiamethoxam are at m/z 211, 181, and 132.[2][3]
Based on the structure of this compound, the following fragmentation pathway is proposed:
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
The major fragmentation pathways for Thiamethoxam involve the cleavage of the N-nitro group and the oxadiazine ring.[1][4] For this compound, the deuterium atoms on the methyl group will remain with the core structure during some fragmentation steps, leading to a +3 Da mass shift in the corresponding fragments compared to unlabeled Thiamethoxam.
Experimental Protocol: LC-MS/MS Analysis
The following is a generalized experimental protocol for the analysis of Thiamethoxam using this compound as an internal standard. This protocol is based on commonly employed methods for neonicotinoid analysis.[5][6][7]
1. Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.[5][6]
-
Extraction: A homogenized sample (e.g., 10 g of a food matrix) is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.
-
Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The tube is vortexed and then centrifuged.
-
Final Extract: The supernatant is collected, filtered, and an appropriate volume is transferred to an autosampler vial for LC-MS/MS analysis. The internal standard, this compound, is typically added at the beginning of the extraction process.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B), both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Injection Volume: 5 to 10 µL.
-
Column Temperature: Maintained at around 40°C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Thiamethoxam: Precursor ion 292 m/z -> Product ions 211 m/z (quantifier) and 181 m/z (qualifier).[2]
-
This compound: Precursor ion 295 m/z -> Product ion 214 m/z (quantifier).
-
The specific voltages (e.g., collision energy, declustering potential) need to be optimized for the particular instrument being used.
Caption: A typical analytical workflow for the quantification of Thiamethoxam.
Signaling Pathway Involvement
Thiamethoxam, like other neonicotinoids, primarily acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[8][9] This leads to overstimulation of the nerve cells, resulting in paralysis and death.
Recent research in non-target organisms, such as zebrafish, suggests that Thiamethoxam may also induce neurotoxicity through mechanisms that could involve the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] This pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. The binding of Thiamethoxam to various receptors could potentially trigger a cascade of intracellular signaling events culminating in the activation of the MAPK pathway.[10]
Caption: Hypothesized signaling pathway of Thiamethoxam-induced neurotoxicity.
This guide provides essential technical information for researchers and scientists working with this compound. The data and protocols presented here serve as a foundation for developing and validating robust analytical methods for the detection and quantification of Thiamethoxam in various matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. Thiamethoxam at environmentally relevant concentrations induces neurotoxicity in zebrafish larvae through binding with multiple receptors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of Thiamethoxam as a second-generation neonicotinoid
An In-depth Technical Guide to the Discovery and Development of Thiamethoxam: A Second-Generation Neonicotinoid
Introduction
Thiamethoxam represents a significant advancement in insecticide chemistry as a second-generation neonicotinoid.[1][2][3] Discovered and developed by Ciba-Geigy (now Syngenta) in 1991 and commercially launched in 1998, it belongs to the thianicotinyl subclass of neonicotinoids.[2][3][4] This whitepaper provides a detailed technical overview of the discovery, synthesis, mode of action, metabolic pathways, and biological efficacy of Thiamethoxam, tailored for researchers and professionals in the fields of chemistry, biology, and drug development. Thiamethoxam offers broad-spectrum control of a wide variety of commercially important pests and is utilized in foliar, soil, and seed treatments.[1][4][5] Its development was the result of an extensive research program aimed at optimizing the insecticidal properties of neonicotinoids.[1][3][4][5]
Discovery and Lead Optimization
The journey to Thiamethoxam began in 1985 with a research program focused on designing and synthesizing novel nitroimino heterocycles with insecticidal activity.[1][3][4][5] This program led to the identification of 3-(6-chloropyridin-3-ylmethyl)-4-nitroimino-1,3,5-oxadiazinane as a promising lead compound, which demonstrated insecticidal activity comparable to or slightly less than the first-generation neonicotinoid, imidacloprid.[1]
A series of systematic structural modifications were undertaken to enhance the biological activity of this lead structure. Two key modifications proved to be particularly advantageous:
-
Heterocyclic Ring Modification : The replacement of the 6-chloro-3-pyridyl moiety with a 2-chloro-5-thiazolyl group resulted in a significant increase in activity against chewing insects.[1][6]
-
Pharmacophore Substituent Modification : The introduction of a methyl group to the pharmacophore enhanced its activity against sucking pests.[1][6]
The strategic combination of these two beneficial modifications culminated in the synthesis of Thiamethoxam (CGA 293 343), the first commercially available second-generation neonicotinoid.[1]
Chemical Synthesis
Thiamethoxam can be synthesized in high yield through a multi-step process using readily available starting materials.[4][5] The general synthetic route is as follows:
-
Formation of N-methyl nitroguanidine : S-Methyl-N-nitro-isothiourea is treated with methylamine (B109427) to produce N-methyl nitroguanidine.
-
Synthesis of the Oxadiazinane Ring : The intermediate, N-methyl nitroguanidine, undergoes a Mannich reaction with formaldehyde (B43269) in the presence of formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane.
-
N-alkylation : In the final step, the oxadiazinane ring is N-alkylated with a 2-chloro-5-(chloromethyl)thiazole derivative to produce Thiamethoxam as a mixture of E and Z isomers.
Mode of Action
Thiamethoxam is a systemic insecticide with both contact and stomach activity.[7][8][9] Its primary mode of action is the disruption of the insect's central nervous system.[7][8][9]
-
Target Site : Thiamethoxam acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4][5][7][8]
-
Mechanism : By binding to these receptors, it interferes with the transmission of nerve impulses between nerve cells.[8] This leads to the paralysis and eventual death of the insect.[3][7][9]
-
Selective Toxicity : The selective toxicity of Thiamethoxam towards insects compared to mammals is attributed to the higher sensitivity of insect nAChRs.[8]
References
- 1. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iscientific.org [iscientific.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and biology of thiamethoxam: a second generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and biology of thiamethoxam: a second generation neonicotinoid. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 9. The Role of Thiamethoxam in Modern Agriculture - HEBEN [hb-p.com]
Methodological & Application
Application Note: High-Throughput Analysis of Thiamethoxam in Environmental Samples using LC-MS/MS with Thiamethoxam-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of the neonicotinoid insecticide Thiamethoxam (B1682794) in various environmental matrices. The protocol employs a streamlined sample preparation procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Thiamethoxam-d3, ensures high accuracy and precision by correcting for matrix effects and variations in instrument response. This method is suitable for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development involved in pesticide residue analysis.
Introduction
Thiamethoxam is a second-generation neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1][2] Its systemic nature allows it to be absorbed and distributed throughout the plant, providing protection from insects.[1] However, concerns about its potential impact on non-target organisms and its presence in the environment necessitate sensitive and reliable analytical methods for its detection and quantification.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity. The use of an internal standard is crucial for accurate quantification, as it compensates for variations during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is ideal as it shares very similar physicochemical properties with the analyte, ensuring that it behaves similarly throughout the entire analytical process. This application note provides a comprehensive protocol for the analysis of Thiamethoxam using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Thiamethoxam (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB) for QuEChERS extraction.
-
Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Thiamethoxam and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solutions with an appropriate solvent (e.g., 80:20 water/methanol v/v) to create calibration curves.[4]
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with methanol. This solution will be used to spike all samples, calibration standards, and quality controls.
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for water and solid matrices (e.g., soil, plant tissue).
This protocol is adapted from methods for analyzing neonicotinoids in water.[4]
-
Filtration: Filter 100 mL of the water sample through a 0.45 µm filter.
-
Spiking: Spike the filtered sample with a known amount of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interferences.
-
Elution: Elute the analytes with 5 mL of acetonitrile or ethyl acetate.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water/methanol with 0.1% formic acid).[5]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
This protocol is a generalized QuEChERS method based on common procedures for pesticide residue analysis in solid matrices.[6][7]
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of soil or chopped plant material).
-
Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg C18 or 7.5 mg GCB).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned-up supernatant and evaporate to dryness if necessary, or directly dilute with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC autosampler vial.
-
LC-MS/MS Analysis
The following are typical starting conditions. Method optimization is recommended for specific instruments and matrices.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a high aqueous percentage, ramp up to a high organic percentage to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for Thiamethoxam and its internal standard should be optimized. Common transitions are:
-
Thiamethoxam: Precursor ion m/z 292.0 → Product ions m/z 211.0 (quantifier), 181.0 (qualifier).[5]
-
This compound: The precursor ion will be m/z 295.0. Product ions will also be shifted by 3 Da. The exact transitions should be confirmed by infusion.
-
Data Presentation
The following tables summarize typical quantitative data obtained during method validation.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.005 µg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.01 µg/kg[6][8] |
| Accuracy (Recovery %) | 80 - 110%[6] |
| Precision (RSD %) | < 15% |
Table 2: Recovery of Thiamethoxam from Spiked Matrices
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Water | 0.01 | 95.2 | 5.8 |
| 0.1 | 98.7 | 4.2 | |
| 1.0 | 96.5 | 3.9 | |
| Soil | 10 | 88.4 | 8.1 |
| 50 | 92.1 | 6.5 | |
| 100 | 90.3 | 7.2 | |
| Wheat Leaves | 10 | 85.6 | 9.3 |
| 50 | 89.8 | 7.8 | |
| 100 | 87.2 | 8.5 |
Note: The data presented in these tables are representative and may vary depending on the specific matrix and instrumentation.
Visualizations
Caption: Experimental workflow for Thiamethoxam analysis.
Caption: Logic of internal standard quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of Thiamethoxam in diverse environmental samples. The protocol, combining either SPE or QuEChERS for sample preparation with sensitive instrumental analysis, is demonstrated to be effective. The inclusion of the stable isotope-labeled internal standard is critical for mitigating matrix-induced signal suppression or enhancement and other sources of analytical variability, thereby ensuring data of high quality and confidence. This method is well-suited for routine monitoring and regulatory compliance testing.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the neonicotinoid insecticide thiamethoxam on soil bacterial community composition and metabolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Thiamethoxam using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the quantification of Thiamethoxam, a broad-spectrum neonicotinoid insecticide, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is simple, accurate, and robust, making it suitable for the analysis of Thiamethoxam in various formulations and environmental samples. This document includes comprehensive experimental protocols, method validation parameters, and a graphical representation of the workflow to guide researchers in developing and implementing this analytical technique.
Introduction
Thiamethoxam is a systemic insecticide effective against a wide range of agricultural pests.[1][2] Its widespread use necessitates reliable and validated analytical methods for quality control of formulations and for monitoring its residues in environmental matrices. RP-HPLC is a powerful and versatile technique for the separation and quantification of such compounds. This application note outlines a validated RP-HPLC method for the determination of Thiamethoxam.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the typical instrument parameters for Thiamethoxam analysis.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Shimadzu LC2030C or equivalent[2] |
| Column | Luna C8 (250mm x 4.6mm, 5µm)[1][2] or C18[3][4] |
| Mobile Phase | Methanol: Millipore Water (60:40 v/v)[1][2] or Acetonitrile (B52724): 0.1% v/v aqueous phosphoric acid |
| Flow Rate | 0.6 mL/min[1][2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 25°C[1][2] |
| Detection Wavelength | 254 nm[1][2] or 230 nm |
| Run Time | 10 minutes[2] |
Reagents and Standards
-
Thiamethoxam reference standard (Sigma Aldrich or equivalent)[2]
-
HPLC grade Methanol (Merck Ltd. or equivalent)[2]
-
HPLC grade Acetonitrile
-
Millipore water or HPLC grade water[2]
-
Phosphoric acid (analytical grade)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 50 mg of Thiamethoxam reference standard and dissolve it in 50 mL of HPLC grade Millipore water.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 4, 8, 16, 32, and 64 µg/mL) by diluting the stock solution with the mobile phase.[2] These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. Below are protocols for different sample types.
Protocol 1: Thiamethoxam Formulations (e.g., WG, SC, FS)
-
Accurately weigh a quantity of the homogenized sample containing approximately 45-55 mg of Thiamethoxam into a 50 mL volumetric flask.
-
Add 10 mL of 0.1% v/v aqueous phosphoric acid.
-
Add approximately 35 mL of acetonitrile and sonicate for 5 minutes in an ultrasonic bath.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 50 mL with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Protocol 2: Cotton Leaves and Soil [3][4]
-
Extract the sample with a mixture of acetonitrile, water, and methanol.
-
Dilute the extract with a brine solution.
-
Partition the analytes into dichloromethane (B109758) and ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Perform a clean-up step using glass column chromatography.
-
Concentrate the final clear extract under vacuum.
-
Reconstitute the residue in HPLC grade acetonitrile for analysis.
Protocol 3: Tomato Samples [6]
-
Homogenize 20 g of the chopped tomato sample.
-
Extract with 50 mL of acetonitrile by shaking for 30 minutes on a mechanical shaker, followed by 30 minutes of ultrasonic extraction.
-
Purify the extract using a Pesticarb/NH2 solid-phase extraction (SPE) column.
-
Elute the analyte with a toluene-acetonitrile mixture (70:30, v/v).
-
Evaporate the eluate to dryness at 45°C.
-
Dissolve the residue in 1 mL of methanol-water (25:75, v/v) and filter through a 0.45 µm filter before injection.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2]
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Results |
| Linearity Range | 4 - 64 µg/mL[1][2] |
| Correlation Coefficient (R²) | > 0.999[1][2] |
| Retention Time (RT) | ~2.6 min[1][2] |
| Limit of Detection (LOD) | 0.119 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.399 µg/mL[1][2] |
| Recovery | 82 - 97%[3] |
| Precision (%RSD) | < 2.0%[7] |
Experimental Workflow
The following diagram illustrates the overall workflow for the RP-HPLC quantification of Thiamethoxam.
Caption: Workflow for Thiamethoxam quantification by RP-HPLC.
Conclusion
The RP-HPLC method described in this application note is a reliable and validated technique for the quantification of Thiamethoxam. The provided protocols for sample preparation and chromatographic analysis, along with the method validation data, offer a solid foundation for researchers and scientists in the fields of agricultural chemistry, environmental science, and drug development to accurately determine Thiamethoxam concentrations in various samples. The method's simplicity and accuracy make it a valuable tool for routine analysis and quality control.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Development and Validation of an HPLC Method for Determination of Thiamethoxam and Its Metabolites in Cotton Leaves and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation of Thiamethoxam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. asianpubs.org [asianpubs.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes: Utilizing Thiamethoxam-d3 in QuEChERS for Enhanced Pesticide Residue Analysis
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for pesticide residue analysis in food and environmental samples.[1] Its simplicity and effectiveness have led to widespread adoption in regulatory monitoring and research.[1] This document provides detailed application notes and protocols for the use of Thiamethoxam-d3 as an internal standard within the QuEChERS workflow for the analysis of Thiamethoxam (B1682794), a systemic neonicotinoid insecticide.[2][3][4] The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[5][6]
Principle
The methodology involves the extraction of pesticide residues from a homogenized sample using acetonitrile (B52724), followed by a salting-out partitioning step. A subsequent dispersive solid-phase extraction (d-SPE) cleanup is employed to remove interfering matrix components. This compound is introduced at the beginning of the sample preparation process to mimic the behavior of the target analyte, Thiamethoxam, throughout the extraction and cleanup procedure. Quantification is then performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), where the ratio of the analyte signal to the internal standard signal is used for accurate quantification.[5][6]
Applicability
This method is applicable to a wide range of food matrices, including fruits, vegetables, and grains, as well as environmental samples like soil.[3][7][8] The protocol has been validated for various sample types, demonstrating good recovery and repeatability.[3][9][10]
Quantitative Data Summary
The following tables summarize the performance characteristics of the QuEChERS method for Thiamethoxam analysis in various matrices. The inclusion of this compound as an internal standard is expected to yield similar or improved performance.
Table 1: Recovery and Precision of Thiamethoxam in Various Matrices
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Wheat (leaves, grain, straw) | Not Specified | 81.22 - 98.14 | Not Specified | [3] |
| Soil | Not Specified | 81.22 - 98.14 | Not Specified | [3] |
| Citrus (whole, peel, pulp) | Not Specified | 70.37 - 109.76 | ≤ 9.46 | [8] |
| Cowpea | Not Specified | 86.5 - 118.9 | < 13 | [10] |
| Tomato | 0.01, 0.05 | 102.52 (overall) | 9.79 (overall) | [9] |
| Pepper | 0.01 - 1 | 78 - 112 | < 3 | [11] |
| Oilseed Rape | 0.001 - 1.0 | 92 - 98 | < 20 | [12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Thiamethoxam
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Wheat & Soil | Not Specified | 0.01 | [2][3] |
| Citrus & Soil | 0.0001 - 0.0002 | 0.002 | [8] |
| Tomato | 1.03 - 1.22 (µg/kg) | 3.44 - 4.07 (µg/kg) | [9] |
| Rice (whole grain, straw) | 0.0025 | 0.005 | [13] |
Experimental Protocols
1. Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) or C18 sorbent (matrix dependent)
-
Thiamethoxam analytical standard
-
This compound internal standard
-
Centrifuge tubes (50 mL and 15 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve Thiamethoxam and this compound in acetonitrile to prepare individual stock solutions.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution with acetonitrile to achieve a concentration range suitable for the instrument's linear range (e.g., 1, 5, 10, 50, 100 ng/mL). Each working standard should contain a constant concentration of this compound (e.g., 50 ng/mL).
3. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).
-
Weighing: Weigh 10 g (or 5 g for high moisture content samples) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the this compound intermediate standard solution to the sample to achieve a final concentration that is within the calibration range (e.g., 50 ng/g).
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shaking and Centrifugation: Immediately shake the tube for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the appropriate sorbent mixture. For most food matrices, a combination of 150 mg MgSO₄ and 50 mg PSA is suitable. For samples with high pigment content (e.g., leafy greens), 50 mg of GCB may be added. For samples with high fat content, 50 mg of C18 may be added.
-
Shaking and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 2 minutes.
-
Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
Chromatographic Conditions (Typical):
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Thiamethoxam and this compound for confirmation and quantification. The precursor and product ions will need to be optimized for the specific instrument.
-
Experimental Workflow Diagram
QuEChERS workflow for pesticide residue analysis using an internal standard.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Determination of thiamethoxam and its metabolite clothianidin residue and dissipation in cowpea by QuEChERS combining with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application of Thiamethoxam-d3 in the Analysis of Environmental Water Samples
Introduction
Thiamethoxam, a second-generation neonicotinoid insecticide, is widely used in agriculture for crop protection.[1] Its high water solubility and persistence can lead to the contamination of surface and groundwater, posing potential risks to non-target organisms and ecosystems.[2][3] Accurate and sensitive monitoring of Thiamethoxam in environmental water samples is therefore crucial. The use of an isotopically labeled internal standard, such as Thiamethoxam-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and reliable method for quantification.[4][5] This isotope dilution technique corrects for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision.[4][5]
Analytical Principle: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[5] this compound is chemically identical to Thiamethoxam but has a higher molecular weight due to the replacement of three hydrogen atoms with deuterium. Since the labeled and unlabeled compounds behave identically during sample extraction, cleanup, and chromatography, any losses or variations will affect both compounds equally.[4] The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, a highly accurate concentration of the analyte in the original sample can be determined.
Experimental Protocols
This section details the protocols for the determination of Thiamethoxam in environmental water samples using this compound as an internal standard, followed by solid-phase extraction and analysis by LC-MS/MS.
Reagents and Materials
-
Standards: Thiamethoxam (≥98.0% purity), this compound (≥98.0% purity)
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water[6][7]
-
Reagents: Formic acid, ammonium (B1175870) acetate
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges[5][8] or multiwalled carbon nanotubes (MWCNTs) packed cartridges[9]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Thiamethoxam and this compound standards and dissolve each in 10 mL of methanol to prepare individual primary stock solutions. Store at 4°C.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Thiamethoxam and a constant concentration of this compound by diluting the primary stock solutions with a suitable solvent (e.g., 90:10 water/methanol v/v).[8] These solutions will be used to build the calibration curve.
Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow outlines the sample preparation process:
Caption: Workflow for water sample preparation using SPE.
Detailed SPE Protocol (using Oasis HLB):
-
Sample Collection and Fortification: Collect 100 mL of the environmental water sample. Add a known amount of this compound working solution to the sample.
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[8]
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the retained analytes (Thiamethoxam and this compound) with 5 mL of methanol or acetonitrile.[10]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[8] Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
The following diagram illustrates the logical flow of the analytical instrumentation:
Caption: Schematic of the LC-MS/MS system for analysis.
Typical LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[1] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[11] |
| Gradient | Optimized to separate Thiamethoxam from matrix interferences (e.g., 5-95% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode[12] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
MRM Transitions:
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Thiamethoxam | 292.0 | 211.0 (quantifier) | 181.0 (qualifier) |
| This compound | 295.0 | 214.0 (quantifier) | 181.0 (qualifier) |
Data Presentation and Quality Control
Calibration and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of Thiamethoxam to the peak area of this compound against the concentration of Thiamethoxam in the working standard solutions. The concentration of Thiamethoxam in the water samples is then calculated using the regression equation from the calibration curve.
Method Performance
The performance of the analytical method should be validated by assessing several key parameters.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[9][13] |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/L[4] |
| Limit of Quantification (LOQ) | 0.5 - 15.0 ng/L[13][14] |
| Recovery | 75 - 115%[4] |
| Precision (RSD) | < 15%[14] |
The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, sensitive, and robust approach for the routine monitoring of Thiamethoxam in environmental water samples. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and analytical laboratories involved in environmental monitoring and food safety analysis. This methodology ensures reliable data for risk assessment and regulatory compliance.
References
- 1. asianpubs.org [asianpubs.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. health.state.mn.us [health.state.mn.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Neonicotinoid Insecticides in Environmental Water by the Enrichment of MIL-53 Mixed Matrix Membrane Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. Determination of Neonicotinoid Pesticides in Propolis with Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Preparation of Thiamethoxam-d3 Stock Solution for Analytical Quantification
Introduction
Thiamethoxam-d3 is the deuterated form of Thiamethoxam, a second-generation neonicotinoid insecticide.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for the accurate quantification of Thiamethoxam in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its use helps to correct for variations in sample preparation and instrument response, ensuring the reliability of analytical data.[2] This protocol provides a detailed procedure for the preparation of a this compound stock solution for research and drug development applications.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₈H₇D₃ClN₅O₃S | [1][][4] |
| Molecular Weight | 294.73 g/mol | [][5][6] |
| CAS Number | 1294048-82-0 | [1][][4] |
| Appearance | Solid | [1] |
| Purity | ≥98.0% (HPLC), ≥99% deuterated forms (d₁-d₃) | [1][4] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocol: this compound Stock Solution Preparation
This protocol outlines the procedure for preparing a 1 mg/mL stock solution of this compound.
1. Safety Precautions
-
Hazard Profile: this compound is a flammable solid, harmful if swallowed, and is suspected of damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects.[4][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound and its solutions.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Disposal: Dispose of all waste materials according to institutional and local environmental regulations.
2. Materials and Equipment
-
This compound solid (analytical standard)
-
High-purity solvent (e.g., Methanol, HPLC grade or higher)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Amber glass vials with screw caps (B75204) for storage
-
Spatula
-
Weighing paper or boat
3. Step-by-Step Procedure
3.1. Calculation of Mass
To prepare a 1 mg/mL stock solution, the required mass of this compound will depend on the desired final volume.
-
Formula: Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
Example for 1 mL: Mass = 1 mg/mL x 1 mL = 1 mg
-
Example for 5 mL: Mass = 1 mg/mL x 5 mL = 5 mg
3.2. Weighing the Compound
-
Place a clean, dry weighing boat or paper on the analytical balance and tare the balance to zero.
-
Carefully weigh the calculated amount of this compound solid onto the weighing boat. Record the exact mass.
3.3. Dissolution
-
Carefully transfer the weighed this compound solid into a clean, dry volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent (e.g., Methanol) to the flask, approximately half of the final volume.
-
Gently swirl the flask or use a vortex mixer to ensure the solid is completely dissolved.
-
Once dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
3.4. Aliquoting and Storage
-
Transfer the prepared stock solution into amber glass vials to protect it from light.
-
Label each vial clearly with the compound name (this compound), concentration (1 mg/mL), solvent used, preparation date, and your initials.
-
Store the vials upright in a freezer at -20°C for long-term storage.[1] For unlabeled Thiamethoxam, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C when protected from light.[8]
Workflow Diagram
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Traceable Reference Standard for Residue Analysis (CAS 1294048-82-0) [witega.de]
- 4. 噻虫嗪-d3 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [cogershop.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | C8H10ClN5O3S | CID 71312456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of Thiamethoxam in Soil and Sediment by Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamethoxam (B1682794) is a second-generation neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1][2] Due to its systemic nature and water solubility, it can persist in soil and leach into aquatic environments, leading to the contamination of sediments.[1][2] Accurate and sensitive quantification of thiamethoxam in these environmental matrices is crucial for monitoring its environmental fate, assessing ecological risks, and ensuring regulatory compliance.
Isotope dilution analysis (IDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the precise quantification of trace-level contaminants in complex matrices.[3][4][5] This method involves the addition of a known amount of an isotopically labeled internal standard (e.g., thiamethoxam-d4) to the sample at the beginning of the analytical procedure. Since the labeled standard has nearly identical physicochemical properties to the native analyte, it co-extracts and co-elutes, effectively compensating for matrix effects and variations in extraction recovery and instrumental response. This approach leads to enhanced accuracy and precision compared to methods relying on external calibration.
This application note provides a detailed protocol for the analysis of thiamethoxam in soil and sediment using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS with isotopic dilution.
Principle of Isotope Dilution Analysis
Isotope dilution analysis is an internal standard method where a known amount of an isotopically enriched form of the analyte is added to the sample.[4] The native (unlabeled) and labeled compounds are assumed to behave identically during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample losses during preparation.
Caption: Workflow illustrating the principle of Isotope Dilution Analysis.
Experimental Protocols
This protocol outlines the necessary reagents, sample preparation, extraction, cleanup, and instrumental analysis steps for the quantification of thiamethoxam in soil and sediment.
Materials and Reagents
-
Standards: Thiamethoxam (≥98% purity), Thiamethoxam-d4 (B1146126) (isotopic purity ≥99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent
-
Extraction Tubes: 50 mL polypropylene (B1209903) centrifuge tubes
-
Syringe Filters: 0.22 µm PTFE or PVDF
Sample Preparation and Extraction Workflow
Caption: Step-by-step workflow for sample preparation and extraction.
Detailed Protocol
-
Sample Collection and Homogenization: Collect soil or sediment samples and remove any large debris. Air-dry the samples and sieve through a 2 mm mesh to ensure homogeneity.
-
Sample Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a known amount of thiamethoxam-d4 internal standard solution.
-
Hydration (for dry samples): For dry soil or sediment, add 10 mL of LC-MS grade water and vortex for 30 seconds to moisten the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube and shake it vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Parameters
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Setting |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MS/MS Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Thiamethoxam | 292.0 | 211.0 | 181.0 | 15 |
| Thiamethoxam-d4 | 296.0 | 215.0 | 185.0 | 15 |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of thiamethoxam in soil using LC-MS/MS. Data from methods utilizing isotopic dilution are prioritized where available.
| Parameter | Soil | Sediment | Reference |
| Limit of Detection (LOD) | 0.0003 - 0.02 mg/kg | Not specified | [6][7] |
| Limit of Quantification (LOQ) | 0.001 - 0.06 mg/kg | Not specified | [2][6][7] |
| Recovery (%) | 81.22 - 98.14 % | 76 - 124 % (for general pesticides) | [2][8] |
| Precision (RSD %) | < 15% | < 20% (for general pesticides) | [2][8] |
| Matrix Effect (%) | -20 to +20 % (with compensation) | Negligible (with isotope dilution) | [2][8] |
Discussion
The use of an isotopically labeled internal standard, thiamethoxam-d4, is critical for achieving high accuracy and precision in the analysis of thiamethoxam in complex matrices like soil and sediment. The QuEChERS-based extraction method is efficient and provides good recoveries.[1][2] The d-SPE cleanup step with PSA and C18 effectively removes matrix components such as organic acids, fatty acids, and pigments that can interfere with the analysis and cause ion suppression or enhancement in the ESI source.
The LC-MS/MS parameters provided are a starting point and may require optimization based on the specific instrumentation used. It is essential to monitor both a quantifier and a qualifier ion for confident identification of thiamethoxam.
Conclusion
This application note presents a robust and reliable method for the quantitative analysis of thiamethoxam in soil and sediment using isotopic dilution LC-MS/MS. The protocol is suitable for routine monitoring and research applications, providing the accuracy and sensitivity required to meet regulatory standards and conduct environmental risk assessments. The use of an isotopically labeled internal standard is key to mitigating matrix effects and ensuring high-quality data.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Residue and dissipation kinetics of thiamethoxam in a vegetable-field ecosystem using QuEChERS methodology combined with HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reliable LC-MS/MS-based method for trace level determination of 50 medium to highly polar pesticide residues in sediments and ecological risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Thiamethoxam in Bee Pollen Using Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, food safety, and toxicology.
Introduction
Thiamethoxam (B1682794) is a second-generation neonicotinoid insecticide widely used in agriculture.[1] Due to its systemic nature, it can be translocated throughout the plant, leading to its presence in nectar and pollen, which are collected by honeybees.[2][3] Concerns have been raised about the potential sublethal effects of neonicotinoids on pollinators, contributing to phenomena like Colony Collapse Disorder (CCD).[4][5] Therefore, accurate and sensitive monitoring of thiamethoxam residues in bee products, particularly pollen, is crucial for assessing pollinator exposure and environmental contamination.[6][7]
Bee pollen has a complex matrix, making the analysis of pesticide residues challenging.[6][7] To overcome matrix effects and ensure high accuracy and precision, stable isotope dilution analysis using a labeled internal standard is the preferred method.[8][9] Thiamethoxam-d3, a deuterated analog of thiamethoxam, serves as an ideal internal standard. It co-elutes with the target analyte and exhibits identical behavior during extraction, cleanup, and ionization, effectively compensating for matrix-induced signal suppression or enhancement and variations in sample preparation recovery.[10][11] This application note details a robust method for the quantification of thiamethoxam in bee pollen using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle of the Method
The analytical method is based on the principle of isotope dilution mass spectrometry. A known quantity of the isotopically labeled internal standard, this compound, is added to the bee pollen sample prior to extraction. The sample is then subjected to an extraction and cleanup procedure, most commonly a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, to isolate the analytes from the complex matrix.[6][7][12] The final extract is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the native thiamethoxam to its labeled internal standard (this compound) against a calibration curve prepared with the same standards. This approach ensures high accuracy by correcting for analyte loss during sample processing and for matrix effects during ionization.[9]
Experimental Protocols
Materials and Reagents
-
Standards: Thiamethoxam (Purity >99%), this compound (Purity >99%).
-
Solvents: Acetonitrile (B52724) (ACN) and Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).
-
QuEChERS Extraction Salts: Pre-packaged salt kits containing MgSO₄ and NaCl are recommended.
-
Dispersive SPE (d-SPE) Sorbents: Primary Secondary Amine (PSA) and anhydrous MgSO₄.
-
Sample: Bee pollen, homogenized to a fine powder.
Instrumentation
-
Liquid Chromatograph: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (QqQ) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimized source temperature, gas flows, and collision energies for each analyte.
-
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of Thiamethoxam and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed working standard solution containing Thiamethoxam at various concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile (e.g., 1 µg/mL).
-
Calibration Curve: Prepare matrix-matched calibration standards by spiking blank pollen extract with the working standard mixture and the internal standard solution to cover the expected concentration range of the samples.
Sample Preparation (QuEChERS Protocol)
-
Weighing & Hydration: Weigh 1.0 g of homogenized bee pollen into a 50 mL centrifuge tube. Add 5 mL of reagent water and vortex for 30 seconds to rehydrate the sample. Let it stand for 30 minutes.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of 1 µg/mL) of the this compound internal standard solution to the sample. Vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shaking & Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA sorbent.[13]
-
Final Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Filtration & Injection: Take an aliquot of the final supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The performance of the analytical method and typical residue levels found in bee pollen are summarized below. The use of an isotopically labeled internal standard like this compound is critical for achieving the high recovery and reproducibility rates shown.
Table 1: Method Performance and Reported Thiamethoxam Concentrations in Bee Pollen
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.2 - 1.0 ng/g | [4][13] |
| Limit of Quantification (LOQ) | 0.8 - 5.0 ng/g | [13][14] |
| Recovery Rate | 70 - 120% | [4][5] |
| Relative Standard Deviation (RSD) | < 20% | [4][5] |
| Reported Thiamethoxam Concentration Range in Pollen | Not Detected (ND) to 14.5 ng/g | [3] |
| Reported Thiamethoxam Mean Concentration in Pollen | 4.42 - 13.8 ng/g (depending on application method) | [2] |
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiamethoxam | 292.0 | 211.0 (Quantifier) | 15 |
| 292.0 | 181.0 (Qualifier) | 25 | |
| This compound | 295.0 | 214.0 (Quantifier) | 15 |
(Note: MRM transitions and collision energies should be optimized for the specific instrument used.)
Visualizations
References
- 1. Determination of Neonicotinoid Insecticides in Bee Products by Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. The pest control and pollinator protection dilemma: The case of thiamethoxam prophylactic applications in squash crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentrations of imidacloprid and thiamethoxam in pollen, nectar and leaves from seed-dressed cotton crops and their potential risk to honeybees (Apis mellifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refined methodology for the determination of neonicotinoid pesticides and their metabolites in honey bees and bee products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. tandfonline.com [tandfonline.com]
- 8. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. isotopically labeled compounds: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
- 13. Publisher of Open Access Journals | MDPI [mdpi.com]
- 14. Analysis of Pesticide Levels in Honey and Pollen from Irish Honey Bee Colonies Using a Modified Dutch Mini-Luke Method with Gas and Liquid Chromatography–Tandem Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Thiamethoxam-d3 in Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting pharmacokinetic studies of Thiamethoxam (B1682794) in key non-target organisms. Thiamethoxam-d3 is utilized as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis to ensure accurate quantification of Thiamethoxam and its primary metabolite, Clothianidin.
Introduction
Thiamethoxam is a second-generation neonicotinoid insecticide that sees widespread use in agriculture.[1] Its systemic nature means it is absorbed and distributed throughout the plant, including nectar and pollen, leading to potential exposure for non-target organisms such as pollinators and aquatic life.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Thiamethoxam in these organisms is crucial for assessing its ecotoxicological risk.
Pharmacokinetic studies are essential for determining the concentration and persistence of a compound within an organism over time. Thiamethoxam is known to be metabolized to Clothianidin, another potent neonicotinoid insecticide.[2][3] Therefore, pharmacokinetic studies must quantify both the parent compound and this major metabolite.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in complex biological matrices.[4] this compound has a slightly higher molecular weight than Thiamethoxam due to the replacement of three hydrogen atoms with deuterium. This mass difference allows it to be distinguished by a mass spectrometer, while its chemical and physical properties are nearly identical to the unlabeled compound. By adding a known amount of this compound to each sample, variations in sample preparation and instrument response can be corrected, leading to more precise and accurate results.
Experimental Protocols
Pharmacokinetic Study in Honeybees (Apis mellifera)
This protocol outlines a method for assessing the pharmacokinetics of Thiamethoxam in individual honeybees following oral administration.
a. Dosing Protocol: Oral Administration
-
Preparation of Dosing Solution: Prepare a 50% (w/v) sucrose (B13894) solution.[5] A stock solution of Thiamethoxam is prepared in an appropriate solvent (e.g., acetone (B3395972) or acetonitrile) and then diluted in the sucrose solution to achieve the desired final concentration.[6] Doses can be based on previously determined lethal or sublethal concentrations.[6]
-
Bee Handling and Dosing: Forager bees are collected from the hive entrance.[7] They are then individually housed and deprived of food for a short period (e.g., 2 hours) to ensure consumption of the dosing solution.[8] Each bee is then fed a precise volume (e.g., 10-20 µL) of the Thiamethoxam-laced sucrose solution using a micropipette.[7][9] Control groups should receive a sucrose solution with the solvent but without Thiamethoxam.[5]
b. Sample Collection: Hemolymph
-
Immobilization: Bees are anesthetized, typically by chilling on ice.[7]
-
Hemolymph Extraction: Several methods can be employed for hemolymph collection:
-
Antennae Method: An antenna is detached, and gentle pressure is applied to the bee's abdomen, causing a drop of hemolymph to appear at the base of the detached antenna.[10]
-
Incision Method: For larvae, a small incision can be made on the side of the larva to allow hemolymph to pool for collection.[11]
-
Ophthalmic Scissors Method: For larvae, a small incision in the head region can provide a clear hemolymph sample.[5]
-
-
Collection: The hemolymph is collected using a capillary tube or a micropipette and transferred to a microcentrifuge tube.[5][10] Samples should be immediately placed on ice and stored at -80°C until analysis.[10]
c. Sample Preparation and Analysis: LC-MS/MS
-
Extraction:
-
To the hemolymph sample, add a known amount of this compound solution (as an internal standard).
-
Add acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
-
Analysis:
-
The supernatant is transferred to an autosampler vial for analysis by LC-MS/MS.
-
The concentrations of Thiamethoxam and Clothianidin are determined by comparing their peak areas to the peak area of the this compound internal standard.
-
Pharmacokinetic Study in Zebrafish (Danio rerio)
This protocol describes a method for evaluating the toxicokinetics of Thiamethoxam in zebrafish larvae through aqueous exposure.
a. Dosing Protocol: Aqueous Exposure
-
Exposure Solution Preparation: Prepare a stock solution of Thiamethoxam in a suitable solvent and dilute it in embryo culture medium to the desired experimental concentrations.[1] Environmentally relevant concentrations are often in the ng/L to µg/L range.[1]
-
Exposure Conditions: Zebrafish embryos are exposed to the Thiamethoxam solution from an early developmental stage (e.g., 6 hours post-fertilization) for a specified duration (e.g., up to 120 hours post-fertilization).[1] A semi-static exposure system is often used, where a portion of the exposure solution is renewed every 24 hours.[1]
b. Sample Collection: Whole Larvae/Tissue
-
At predetermined time points, a subset of larvae is collected from the exposure and control groups.
-
The larvae are rinsed with clean culture medium to remove any externally adhered Thiamethoxam.
-
For whole-body analysis, the larvae are euthanized and stored at -80°C. For tissue-specific analysis, dissection can be performed, although this is challenging with small larvae.
c. Sample Preparation and Analysis: LC-MS/MS
-
Homogenization and Extraction:
-
A known number of larvae are homogenized in a suitable buffer.
-
A known amount of this compound solution is added as an internal standard.
-
The sample is extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves adding acetonitrile and salts (e.g., magnesium sulfate, sodium chloride) to partition the analytes into the organic phase.[2][3]
-
The mixture is vortexed and centrifuged.
-
-
Clean-up: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) to remove interfering matrix components.[2]
-
Analysis: The cleaned extract is analyzed by LC-MS/MS to quantify Thiamethoxam and Clothianidin.
Data Presentation
Quantitative Data Summary
| Parameter | Honeybee (Apis mellifera) | Zebrafish (Danio rerio) | Daphnia magna |
| Dosing Route | Oral | Aqueous Exposure | Aqueous Exposure |
| LD50/LC50 | 1.65 - 9.07 ng/bee (48h oral)[12] | 96-h LC50: >100 mg/L[13] | 48-h EC50: >100 mg/L |
| Half-life (t½) | Not widely reported in hemolymph | 11.5 days (in water)[1] | Not widely reported |
| Cmax | Data not readily available | Data not readily available | Data not readily available |
| Tmax | Data not readily available | Data not readily available | Data not readily available |
| Metabolite(s) | Clothianidin[12] | Not extensively studied | Not extensively studied |
Note: Specific pharmacokinetic parameters like Cmax, Tmax, and half-life in non-target organisms are not extensively available in the public domain and require dedicated experimental studies.
Analytical Method Parameters for Thiamethoxam and Clothianidin Quantification
| Parameter | Method Details | Reference |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [2][3] |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | [2][3] |
| Internal Standard | This compound | [4] |
| Linearity Range | 0.001 - 1.0 mg/kg | [2] |
| Recovery | 92 - 98% | [2] |
| Precision (RSD) | < 20% | [2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
Visualizations
Caption: Experimental workflow for a honeybee pharmacokinetic study.
Caption: Experimental workflow for a zebrafish toxicokinetic study.
Caption: Metabolic pathway of Thiamethoxam to Clothianidin.
References
- 1. Thiamethoxam at environmentally relevant concentrations induces neurotoxicity in zebrafish larvae through binding with multiple receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dissipation Behavior and Acute Dietary Risk Assessment of Thiamethoxam and Its Metabolite Clothianidin on Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selected Biochemical Markers Change after Oral Administration of Pesticide Mixtures in Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apiservices.biz [apiservices.biz]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. poshbee.eu [poshbee.eu]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of chronic exposure to thiamethoxam and chronic bee paralysis virus on winter honey bees - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pjoes.com [pjoes.com]
Application Notes: High-Accuracy Detection of Neonicotinoid Seed Treatments Using Thiamethoxam-d3
Introduction
Neonicotinoids are a class of systemic insecticides widely used in agriculture for seed treatments to protect crops from a variety of pests. Due to their systemic nature, they are absorbed by the plant, making all parts of the plant toxic to insects. Concerns over their potential impact on non-target organisms, particularly pollinators, have necessitated the development of highly accurate and sensitive analytical methods to monitor their presence in seeds, plants, and the environment.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis. By introducing a known amount of an isotopically labeled version of the target analyte, such as Thiamethoxam-d3, at the beginning of the sample preparation process, it is possible to correct for analyte loss during extraction and cleanup, as well as for matrix effects during analysis. This application note details the use of this compound in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the robust and reliable quantification of neonicotinoid residues from treated seeds.
Principle of the Method
The core of this application is the use of this compound as an internal standard for the quantification of Thiamethoxam. Because this compound is chemically identical to its non-labeled counterpart, it exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. However, it can be distinguished by its higher mass in the mass spectrometer.
A known quantity of this compound is added to the seed sample prior to extraction. The sample is then processed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which is highly effective for extracting pesticides from complex food and agricultural matrices.[1][2] Following extraction and cleanup, the sample is analyzed by LC-MS/MS. The ratio of the signal response of the native Thiamethoxam to the labeled this compound is used to calculate the concentration of the analyte, effectively nullifying variations in sample preparation recovery and matrix-induced signal suppression or enhancement. This method can be part of a broader multi-residue analysis for a suite of neonicotinoids by using a cocktail of corresponding isotopically labeled standards.[3][4]
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of neonicotinoids from treated seeds using the QuEChERS method coupled with LC-MS/MS and this compound as an internal standard.
1. Materials and Reagents
-
Standards: Thiamethoxam (analytical grade), this compound, and other relevant neonicotinoid standards (e.g., Clothianidin, Imidacloprid) and their corresponding isotopically labeled internal standards (e.g., Clothianidin-d3, Imidacloprid-d4).
-
Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH), LC-MS grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Sodium citrate sesquihydrate.
-
Extraction Kits: QuEChERS extraction tubes and salt packets (e.g., EN 15662 method).[1]
-
Cleanup Sorbents: Dispersive solid-phase extraction (dSPE) tubes containing Primary Secondary Amine (PSA), C18, and anhydrous MgSO₄. For pigmented seeds, Graphitized Carbon Black (GCB) may be included.[5][6]
-
Labware: 50 mL polypropylene (B1209903) centrifuge tubes, microcentrifuge tubes, syringes, and 0.22 µm syringe filters.
2. Sample Preparation: QuEChERS Protocol
-
Homogenization: Weigh 5 g of seeds into a 50 mL centrifuge tube. For hard seeds, cryo-grinding may be necessary to obtain a fine, homogenous powder.
-
Internal Standard Spiking: Add a precise volume of the internal standard stock solution (e.g., 100 µL of a 1 µg/mL solution containing this compound and other labeled standards) directly onto the sample.
-
Hydration: Add 10 mL of ultrapure water to the tube and vortex for 1 minute to ensure the sample is fully hydrated.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g sodium citrate sesquihydrate).[5]
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 g for 5 minutes. This will separate the sample into three layers: a bottom solid layer (seed matrix), a middle aqueous layer, and an upper organic (acetonitrile) layer containing the extracted pesticides.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.[5]
-
Vortex for 30 seconds to facilitate the removal of interfering matrix components like fatty acids, sugars, and pigments.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the dSPE tube at high speed (e.g., 10,000 g) for 2 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter directly into an LC vial for analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.
-
Calibration: Prepare matrix-matched calibration standards by spiking a blank (untreated) seed extract with known concentrations of the neonicotinoid standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) and a constant concentration of the internal standard mix.
-
Data Analysis: Quantify Thiamethoxam by calculating the peak area ratio of the analyte to its labeled internal standard (Thiamethoxam/Thiamethoxam-d3). The concentration is determined from the linear regression of the calibration curve.
Data Presentation
Quantitative data for the analysis of Thiamethoxam and other neonicotinoids are summarized below.
Table 1: Example LC-MS/MS Parameters for Neonicotinoid Analysis Parameters are typical and may require optimization for specific instruments.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |
| Thiamethoxam | 292.0 | 211.1 | 181.1 | 20 |
| This compound | 295.0 | 214.1 | 184.1 | 20 |
| Clothianidin | 250.0 | 169.1 | 132.0 | 18 |
| Imidacloprid | 256.1 | 209.1 | 175.1 | 15 |
| Acetamiprid | 223.1 | 126.1 | 56.1 | 22 |
Source: Data compiled from typical parameters found in analytical chemistry literature.[7][8]
Table 2: Method Performance Characteristics Typical performance data from validated methods for neonicotinoids in complex matrices.
| Parameter | Thiamethoxam | Clothianidin | Imidacloprid | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | 0.01 mg/kg | [9][10] |
| Limit of Detection (LOD) | 0.003 µg/g | 0.2 - 4.4 ng/g | 0.2 - 4.4 ng/g | [11][12] |
| Average Recovery (%) | 81 - 98% | 92 - 98% | 85 - 118% | [9][13][14] |
| Precision (RSD %) | < 10% | < 6% | < 15% | [14] |
Visualizations
Caption: Workflow for neonicotinoid analysis in seeds.
Caption: Principle of Isotope Dilution Quantification.
References
- 1. A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides in food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emergentresearch.org [emergentresearch.org]
- 7. researchtrends.net [researchtrends.net]
- 8. epa.gov [epa.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Determination of Neonicotinoid Pesticides in Propolis with Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming matrix effects in Thiamethoxam analysis with Thiamethoxam-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Thiamethoxam (B1682794), with a focus on overcoming matrix effects using its deuterated internal standard, Thiamethoxam-d3.
Troubleshooting Guide: Thiamethoxam Analysis
Matrix effects, stemming from co-eluting substances in complex samples, can interfere with the ionization of target compounds, leading to ion suppression or enhancement.[1] This can compromise the accuracy, precision, and sensitivity of the analysis.[2] The following table addresses common issues encountered during the LC-MS/MS analysis of Thiamethoxam.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Signal Intensity | Matrix Effects (Ion Suppression): Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) compete with Thiamethoxam for ionization, reducing its signal.[1][2][3] | Utilize this compound: Add a known concentration of the stable isotope-labeled internal standard (SIL-IS) to all samples, calibrators, and QCs. This compound co-elutes and experiences similar ion suppression, allowing for accurate correction.[4][5] Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) with sorbents like PSA or GCB to remove interfering matrix components.[6][7][8] Optimize Chromatography: Modify the LC gradient to better separate Thiamethoxam from the matrix interferences.[2][9] |
| Improper MS/MS Settings: Incorrect precursor/product ion selection, collision energy, or ion source parameters (e.g., temperature, gas flows) can lead to a weak signal.[1][10] | Optimize MS/MS Parameters: Infuse a standard solution of Thiamethoxam to fine-tune and optimize all relevant mass spectrometer settings for maximum signal intensity.[10][11] | |
| Retention Time (RT) Shifts | Column Degradation: Contaminants from the matrix can build up on the analytical column, altering its chemistry.[1] | Use a Guard Column: Install a guard column to protect the analytical column from strongly retained matrix components. Implement Column Washing: Develop a robust column washing procedure between sample batches. |
| Mobile Phase Inconsistency: Changes in mobile phase composition, pH, or improper mixing can cause RT shifts.[1] | Prepare Fresh Mobile Phase: Use high-purity (LC-MS grade) solvents and additives and prepare fresh batches regularly.[1] Ensure thorough mixing and degassing. | |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column Contamination: Buildup of matrix components on the column frit or head can disrupt the flow path.[1] | Reverse Flush Column: Follow the manufacturer's instructions to flush the column in the reverse direction. Filter Extracts: Ensure all sample extracts are filtered (e.g., through a 0.45 µm or 0.22 µm filter) before injection. |
| Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Match Injection Solvent: Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase conditions.[12] | |
| High Background Noise | Contaminated Solvents/Reagents: Impurities in the mobile phase, additives, or reconstitution solvent can elevate the baseline.[1] | Use High-Purity Reagents: Exclusively use LC-MS grade solvents, water, and additives.[1] Check System for Contamination: Run a blank gradient to identify potential sources of contamination within the LC-MS system. |
| Carryover: Analyte from a high-concentration sample adsorbs onto system components and elutes in subsequent injections. | Optimize Wash Method: Increase the strength of the autosampler wash solvent and the number of wash cycles. Ensure the injection port and needle are being adequately cleaned.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Thiamethoxam analysis? Matrix effects occur when components of a sample, other than the analyte of interest, alter the response of the analyte during mass spectrometric detection.[3] These effects primarily manifest in two ways:
-
Ion Suppression: This is the most common form, where co-eluting matrix components interfere with the ionization process of Thiamethoxam in the ion source. This competition reduces the number of Thiamethoxam ions that reach the detector, leading to a lower and less reliable signal.[3]
-
Ion Enhancement: Less frequently, co-eluting compounds can increase the ionization efficiency of Thiamethoxam, resulting in an artificially high signal.[3]
Both suppression and enhancement compromise the accuracy and reproducibility of quantitative results, making it difficult to determine the true concentration of Thiamethoxam in the sample.[9]
Q2: Why is this compound an effective internal standard? this compound is a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for quantitative LC-MS/MS analysis. Its effectiveness stems from several key properties:
-
Co-elution: It is chemically identical to Thiamethoxam, except for the presence of three deuterium (B1214612) atoms. This ensures it has virtually the same chromatographic retention time and will co-elute with the native analyte.
-
Similar Ionization Behavior: Because it co-elutes and has the same chemical structure, this compound experiences the same degree of ion suppression or enhancement from the sample matrix as the unlabeled Thiamethoxam.[3]
-
Mass Differentiation: It is easily distinguished from Thiamethoxam by the mass spectrometer due to the mass difference of 3 Da (M+3).
By adding a known amount of this compound to every sample, the ratio of the peak area of Thiamethoxam to the peak area of this compound is measured. Since both are affected proportionally by the matrix, this ratio remains constant and directly correlates to the analyte concentration, effectively canceling out the variability caused by matrix effects. This is the principle of isotope dilution analysis.[4][5]
Q3: How can I experimentally confirm the presence of matrix effects? A post-extraction spike experiment is a standard procedure to quantify the extent of matrix effects.[2] This involves comparing the analyte's signal response in a pure solution versus its response in an extracted blank matrix.
-
Set A (Neat Solution): Thiamethoxam is spiked into a clean solvent (e.g., the mobile phase).
-
Set B (Post-extraction Spike): A blank matrix sample (e.g., a control wheat sample) is extracted first, and then Thiamethoxam is spiked into the final, clean extract.
The peak area of Thiamethoxam from Set B is compared to the peak area from Set A. The Matrix Effect (%) is calculated as: (Peak Area in Set B / Peak Area in Set A) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q4: What sample preparation strategies can minimize matrix effects for Thiamethoxam? Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[3][8] Common strategies for Thiamethoxam include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural matrices.[6][7] It involves an initial extraction with acetonitrile (B52724) followed by a "salting-out" step and a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments like chlorophyll.[6][7]
-
Solid-Phase Extraction (SPE): This technique uses cartridges with a specific sorbent (e.g., Waters Oasis™ HLB) to bind either the analyte or the interferences.[11] The sample is loaded, washed to remove matrix components, and then the analyte is eluted with a different solvent, resulting in a cleaner extract.[11]
Q5: What are typical LC-MS/MS parameters for the analysis of Thiamethoxam and this compound? The following tables summarize typical starting parameters for method development. These should be optimized for your specific instrument and matrix.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Condition |
| Column | Reversed-phase C18 or similar (e.g., Luna C8)[13] |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid and/or 5 mM Ammonium Formate[6] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1-0.2% Formic Acid and/or 5 mM Ammonium Formate[6] |
| Flow Rate | 0.4 - 0.6 mL/min[6][13] |
| Injection Volume | 5 - 10 µL[6] |
| Column Temperature | 25 - 40 °C[13] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[14] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Thiamethoxam | 292.2[11] |
| Product Ions (m/z) for Thiamethoxam | 211.2 (Quantitative), 181.1 (Confirmatory)[11] |
| Precursor Ion (m/z) for this compound | 295.0[14] |
| Product Ion (m/z) for this compound | 214.0[14] |
| Ion Source Temperature | 450 - 550 °C[6] |
| Ion Spray Voltage | ~4500 V[6] |
Experimental Protocols & Visualizations
Protocol: Quantitative Analysis of Thiamethoxam in a Plant Matrix
This protocol provides a general workflow. Specific volumes and concentrations should be optimized during method development.
-
Preparation of Standards:
-
Prepare a primary stock solution of Thiamethoxam and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a working internal standard (IS) solution (e.g., 100 ng/mL this compound).
-
Prepare a series of calibration standards by serially diluting a Thiamethoxam stock and spiking each level with a constant concentration of the IS working solution.
-
-
Sample Preparation (QuEChERS Method):
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add the internal standard by spiking with a fixed volume (e.g., 50 µL) of the this compound working solution.
-
Add 10 mL of 1% formic acid in acetonitrile and shake vigorously for 1 minute.[6]
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl), shake for 1 minute, and centrifuge.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing MgSO₄, PSA, and C18/GCB (if the matrix is highly pigmented).
-
Vortex for 30 seconds and centrifuge.
-
Transfer the final cleaned extract, evaporate to dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of mobile phase A/B (90:10, v/v).[11]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system using the optimized parameters from Tables 1 and 2.
-
Acquire data in MRM mode for the specified transitions.
-
-
Data Processing:
-
Integrate the peak areas for both Thiamethoxam and this compound.
-
Calculate the Peak Area Ratio (Thiamethoxam Area / this compound Area) for all standards and samples.
-
Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of Thiamethoxam for the calibration standards.
-
Determine the concentration of Thiamethoxam in the samples by interpolating their Peak Area Ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for Thiamethoxam analysis.
Caption: Overcoming matrix effects with an internal standard.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Development of an isotope dilution liquid chromatography/tandem mass spectrometry method for the accurate determination of neonicotinoid pesticides, imidacloprid, clothianidin, and thiamethoxam in kimchi cabbage reference materials - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. eijppr.com [eijppr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. epa.gov [epa.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. researchtrends.net [researchtrends.net]
Technical Support Center: Thiamethoxam-d3 Analysis by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of Thiamethoxam-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound?
A1: For this compound (methyl-d3), the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than unlabeled Thiamethoxam due to the three deuterium (B1214612) atoms. The fragmentation pattern is expected to be similar. Therefore, the primary precursor ion for this compound is [M+H]⁺ at m/z 295. Common product ions are similar to those of the unlabeled compound, resulting from the fragmentation of the core structure.[1][2]
Q2: Why am I seeing a weak or no signal for this compound?
A2: A weak or absent signal can stem from several factors:
-
Incorrect Mass Spectrometer Settings: Double-check that the precursor and product ion m/z values in your acquisition method are correct for this compound (e.g., 295 -> 211).
-
Ion Source Contamination: Contamination can suppress the ionization of your target analyte.[3] Regular cleaning of the ion source is recommended.
-
Sample Preparation Issues: Inefficient extraction or sample loss during cleanup can lead to low analyte concentration. Ensure your sample preparation method is validated for your specific matrix.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of Thiamethoxam. Acidic conditions, often using formic acid or acetic acid, are typically employed to promote protonation and the formation of the [M+H]⁺ ion.[4]
Q3: My peak shape for this compound is poor (e.g., broad, tailing, or splitting). What can I do?
A3: Poor peak shape is a common chromatographic issue.[3] Consider the following:
-
Column Contamination or Degradation: The analytical column can become contaminated or degrade over time. Flushing the column or replacing it may be necessary.
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to prevent peak distortion.
-
Improper Gradient: An unoptimized gradient can lead to poor peak shape. Adjusting the gradient slope may improve peak resolution and symmetry.
Q4: I'm observing high background noise in my chromatogram. What are the likely causes?
A4: High background noise can mask the analyte signal and affect quantification.[3] Potential sources include:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[5]
-
Sample Matrix Effects: Complex sample matrices can introduce interfering compounds. An appropriate sample cleanup procedure, such as solid-phase extraction (SPE), can help reduce matrix effects.[5]
-
System Contamination: Contaminants can build up in the LC system and mass spectrometer over time. Regular system cleaning and maintenance are crucial.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the LC-MS/MS analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| No Peak Detected for this compound | Incorrect MRM transition settings. | Verify the precursor ion (m/z 295) and product ions for this compound in your acquisition method. |
| In-source fragmentation of the precursor ion. | ||
| Analyte degradation. | ||
| Low Signal Intensity | Suboptimal collision energy. | Perform a compound optimization experiment to determine the ideal collision energy for each transition. |
| Ion suppression from matrix components. | Improve sample cleanup using techniques like SPE or liquid-liquid extraction. Dilute the sample if sensitivity allows. | |
| Incorrect mobile phase composition. | Optimize the mobile phase, including the type and concentration of additives like formic acid or ammonium (B1175870) formate, to enhance ionization.[6] | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure consistent composition. |
| Column aging or temperature fluctuations. | Monitor column performance and replace if necessary. Ensure the column oven temperature is stable. | |
| Inconsistent gradient delivery. | Check the LC pump for proper functioning and perform regular maintenance. | |
| High Signal-to-Noise Ratio | Contamination in the LC-MS system. | Flush the system with appropriate cleaning solutions. Check for and eliminate sources of contamination.[3] |
| Electrical noise. | Ensure proper grounding of the instrument and check for sources of electrical interference. | |
| Carryover | Contamination in the autosampler or injection valve. | Clean the autosampler needle and injection port. Use a strong wash solvent in your injection sequence. |
| Adsorption of the analyte to system components. | Use a mobile phase with sufficient organic content to elute the analyte completely. |
Experimental Protocols & Data
Optimized LC-MS/MS Parameters for this compound
The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound. These may require further optimization based on your specific instrumentation and sample matrix.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 1.8 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 295.1 |
| Product Ion (Q3) - Quantifier | m/z 211.0 |
| Product Ion (Q3) - Qualifier | m/z 181.1 |
| Dwell Time | 50 - 100 ms |
| Collision Energy (CE) | 15 - 35 eV (transition-dependent) |
| Declustering Potential (DP) | 40 - 80 V |
Sample Preparation: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides like Thiamethoxam from various matrices.[8]
-
Homogenization: Homogenize your sample (e.g., fruit, vegetable, soil).
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate amount of this compound internal standard.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Salting Out:
-
Add a QuEChERS salt packet (commonly containing magnesium sulfate (B86663) and sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. Behavior of Thiamethoxam and Clothianidin in Young Oilseed Rape Plants before Flowering, Monitored by QuEChERS/LC–MS/MS Protocol [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low recovery of Thiamethoxam in QuEChERS extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Thiamethoxam (B1682794) during QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of low Thiamethoxam recovery in QuEChERS?
Low recovery of Thiamethoxam is often linked to its physicochemical properties and interactions with the sample matrix and QuEChERS reagents. Key factors include:
-
pH-Dependent Degradation: Thiamethoxam is susceptible to degradation in alkaline conditions. The use of buffered QuEChERS methods is often necessary to maintain a stable pH during extraction.[1][2]
-
Adsorption to d-SPE Sorbents: During the dispersive solid-phase extraction (d-SPE) cleanup step, certain sorbents, particularly graphitized carbon black (GCB), can adsorb Thiamethoxam, leading to reduced recovery.[1][3]
-
Matrix Effects: Complex sample matrices can interfere with the extraction and detection of Thiamethoxam, causing signal suppression or enhancement in the final analysis.[4][5][6]
-
Suboptimal Extraction Conditions: Inadequate shaking/vortexing, incorrect solvent-to-sample ratios, and insufficient hydration of dry samples can all lead to incomplete extraction.
Q2: How does the choice of d-SPE sorbent affect Thiamethoxam recovery?
The selection of d-SPE sorbents is critical for removing matrix interferences without compromising the recovery of the target analyte. For Thiamethoxam:
-
Primary Secondary Amine (PSA): Generally effective for removing organic acids, sugars, and fatty acids. It is a common component in d-SPE cleanup for Thiamethoxam analysis.[7][8][9]
-
C18: Useful for removing nonpolar interferences like fats and waxes. Often used in combination with PSA.[4][10]
-
Graphitized Carbon Black (GCB): While effective for removing pigments like chlorophyll, it can also adsorb planar molecules like Thiamethoxam, leading to significant analyte loss.[1][3] Its use should be carefully evaluated and optimized.
-
Z-Sep and Z-Sep+: Zirconia-based sorbents that can be effective for fatty matrices but may show variable performance with neonicotinoids like Thiamethoxam.[10][11]
-
EMR-Lipid: A novel sorbent designed for fatty matrices that has shown good recoveries for a wide range of pesticides.[11][12]
Q3: What is the optimal pH for Thiamethoxam extraction using QuEChERS?
Thiamethoxam is most stable in acidic to neutral conditions (pH 4-7).[2] It is prone to hydrolysis under alkaline conditions (pH > 7). Therefore, using a buffered QuEChERS method, such as the AOAC Official Method 2007.01 (acetate-buffered) or the EN 15662 method (citrate-buffered), is highly recommended to ensure a stable pH environment throughout the extraction process and prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Recovery in All Samples | pH-Related Degradation | Use a buffered QuEChERS method (e.g., acetate (B1210297) or citrate (B86180) buffer) to maintain an acidic to neutral pH.[1] | Improved stability and recovery of Thiamethoxam. |
| Adsorption to d-SPE Sorbent | If using GCB, reduce the amount or consider a d-SPE combination without GCB, such as PSA/C18.[1][3][10] | Increased recovery by minimizing analyte loss during cleanup. | |
| Incomplete Extraction | Ensure vigorous and adequate shaking (e.g., 1 minute) during the extraction and d-SPE steps. For dry samples (e.g., grains, soil), add water to achieve at least 80% hydration before adding acetonitrile (B52724).[13] | Enhanced extraction efficiency from the sample matrix. | |
| Low Recovery in Specific Matrices | Matrix Effects | Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement.[4][6] Dilute the final extract to reduce the concentration of matrix components. | More accurate quantification of Thiamethoxam. |
| High Fat/Lipid Content | Use d-SPE sorbents specifically designed for fatty matrices, such as C18, Z-Sep, or EMR-Lipid, in your cleanup step.[11][12] | Improved cleanup and reduced matrix interference. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Homogenization | Ensure the initial sample is thoroughly homogenized to obtain a representative subsample for extraction. | Improved precision and consistency of results. |
| Inconsistent Shaking/Vortexing | Use a mechanical shaker for a standardized duration and speed for all samples. | Uniform extraction conditions across all samples. |
Quantitative Data Summary
Table 1: Comparison of d-SPE Sorbent Performance on Thiamethoxam Recovery
| d-SPE Sorbent Combination | Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| PSA/MgSO₄ | Oilseed Rape | Not Specified | <70 | Not Specified | [3] |
| PSA/GCB/MgSO₄ | Oilseed Rape | 0.001 - 1.0 | 92 - 98 | 3.9 - 5.2 | [3] |
| C18/PSA/MgSO₄ | Oilseed Rape | Not Specified | >70 | Not Specified | [5] |
| PSA/C18 | Flower Blossoms | 0.05 | >89 | <7 | [10] |
| PSA/C18/ENVI-Carb | Flower Blossoms | 0.05 | Poor | Not Specified | [10] |
| Z-Sep | Flower Blossoms | 0.05 | Poor | Not Specified | [10] |
| Z-Sep+ | Flower Blossoms | 0.05 | Poor | Not Specified | [10] |
Table 2: Reported Recovery Rates of Thiamethoxam using Optimized QuEChERS Methods
| Matrix | QuEChERS Method | d-SPE Cleanup | Recovery Range (%) | Reference |
| Wheat and Soil | Acetonitrile Extraction | PSA, MgSO₄, GCB | 81.22 - 98.14 | [7][8] |
| Cowpea | Not Specified | Not Specified | 86.5 - 118.9 | [14] |
| Oilseed Rape | Acetonitrile Extraction | PSA/GCB/MgSO₄ | 92 - 98 | [3] |
| Rice Straw | Acetonitrile Extraction | PSA, C18 | 82.3 - 98.9 |
Experimental Protocols
Protocol 1: QuEChERS Method for Thiamethoxam in Wheat and Soil (Adapted from[7][8])
-
Sample Preparation:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
For soil samples, add water to ensure adequate hydration.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate buffering salts (e.g., AOAC or EN salts).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and an optimized amount of GCB (if necessary for pigmented extracts, start with a low amount like 7.5 mg).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
Visualizations
Caption: Standard QuEChERS workflow for Thiamethoxam analysis.
Caption: Troubleshooting flowchart for low Thiamethoxam recovery.
References
- 1. Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of thiamethoxam and its metabolite clothianidin residue and dissipation in cowpea by QuEChERS combining with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Column selection for optimal separation of Thiamethoxam and its metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal column selection and troubleshooting for the chromatographic separation of the insecticide Thiamethoxam (B1682794) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column for separating Thiamethoxam and its metabolites?
A1: The most frequently used column for the analysis of Thiamethoxam and its metabolites is a C18 reversed-phase column.[1][2] These columns provide a good balance of hydrophobicity to retain Thiamethoxam and its structurally similar metabolites, allowing for effective separation.
Q2: What are the key metabolites of Thiamethoxam I should be looking for?
A2: The primary and most significant metabolite of Thiamethoxam is Clothianidin.[3][4] Other important metabolites that may be present depending on the matrix and degradation conditions include N-Desmethyl-thiamethoxam, a nitroguanidine (B56551) derivative, and a urea (B33335) derivative.[5][6][7]
Q3: What is the recommended sample preparation method for analyzing Thiamethoxam and its metabolites in food samples?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for the extraction and cleanup of Thiamethoxam and its metabolites from various food matrices, particularly fruits and vegetables.[8][9][10][11] This method effectively removes matrix interferences, leading to cleaner extracts and more reliable analytical results.
Q4: How can I improve the resolution between Thiamethoxam and Clothianidin?
A4: To enhance the resolution between Thiamethoxam and its primary metabolite, Clothianidin, you can optimize the mobile phase composition. Typically, a gradient elution with acetonitrile (B52724) and water (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier) is employed. Adjusting the gradient slope or the initial and final concentrations of the organic solvent can significantly improve separation.
Q5: What detection method is most suitable for the analysis of Thiamethoxam and its metabolites?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred detection method due to its high sensitivity and selectivity, which is crucial for detecting low residue levels in complex matrices.[12] For routine analysis with higher concentrations, HPLC with a Diode Array Detector (DAD) can also be used.[13]
Troubleshooting Guides
This section provides solutions to common issues encountered during the chromatographic analysis of Thiamethoxam and its metabolites.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Secondary Interactions with Column Silanols: Thiamethoxam and its metabolites contain polar functional groups that can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase. This will suppress the ionization of silanol groups and reduce secondary interactions.
-
-
Possible Cause B: Column Overload: Injecting a sample with a high concentration of the analytes can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause C: Mismatched Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.
-
Problem 2: Inadequate Resolution Between Thiamethoxam and Clothianidin
-
Possible Cause A: Inappropriate Mobile Phase Gradient: The gradient program may not be optimized for the separation of these closely related compounds.
-
Solution: Adjust the gradient profile. A shallower gradient (slower increase in the organic solvent percentage) around the elution time of the analytes can improve resolution.
-
-
Possible Cause B: Suboptimal Column Chemistry: While C18 is a good starting point, other stationary phases might provide better selectivity.
-
Solution: Consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded C18 column, which can offer different interaction mechanisms.
-
Problem 3: Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS)
-
Possible Cause: Co-eluting Matrix Components: Compounds from the sample matrix that elute at the same time as the analytes can interfere with the ionization process in the mass spectrometer.[14][15][16]
-
Solution A: Improve Sample Cleanup: Optimize the QuEChERS cleanup step. For matrices with high pigment content like spinach, consider using graphitized carbon black (GCB) in the dispersive solid-phase extraction (dSPE) step. For fatty matrices, C18 sorbent is beneficial.[9]
-
Solution B: Use Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects.[14][15][16]
-
Solution C: Employ Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards for Thiamethoxam and its metabolites is the most effective way to correct for matrix effects and variations in instrument response.
-
Data Presentation
Table 1: Chemical Structures of Thiamethoxam and its Key Metabolites
| Compound | Chemical Structure |
| Thiamethoxam | [17][18][19] |
| Clothianidin | [4][20][21][22][23] |
| N-Desmethyl-thiamethoxam | [6][24] |
| Nitroguanidine | [25][26][27][28][29] |
| Thiamethoxam-urea | [30] |
Table 2: Comparison of HPLC/UHPLC Conditions for Thiamethoxam and Metabolite Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | UHPLC C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 10-90% B in 15 min | 5-95% B in 10 min | 20-80% B in 12 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C | 35 °C |
| Detection | DAD (254 nm) | MS/MS (ESI+) | MS/MS (ESI+) |
| Typical Application | Routine analysis of Thiamethoxam | High-throughput screening of Thiamethoxam and Clothianidin | Analysis in complex matrices with potential for improved selectivity |
Experimental Protocols
Detailed Protocol for QuEChERS Sample Preparation of Vegetable Samples
This protocol is a general guideline and may require optimization for specific vegetable matrices.
1. Sample Homogenization: a. Weigh 10-15 g of a representative portion of the vegetable sample into a blender. b. Homogenize the sample until a uniform consistency is achieved. For dry samples, it may be necessary to add a small amount of water to facilitate homogenization.[9]
2. Extraction: a. Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). d. Immediately cap the tube and shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube. b. The dSPE tube should contain the appropriate sorbents. For most vegetables, a combination of 900 mg MgSO₄ and 150 mg primary secondary amine (PSA) is suitable. For vegetables with high chlorophyll (B73375) content (e.g., spinach), add 150 mg of graphitized carbon black (GCB). For fatty matrices, add 150 mg of C18 sorbent. c. Cap the tube and shake vigorously for 30 seconds. d. Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned extract from the supernatant. b. The extract can be directly injected for LC-MS/MS analysis or may require a solvent exchange or dilution depending on the analytical method. For HPLC-DAD analysis, a concentration step may be necessary.
Visualizations
Caption: Metabolic pathway of Thiamethoxam.
Caption: Workflow for optimal column selection.
Caption: Logical flow for troubleshooting.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clothianidin (Ref: CGA 322704) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Desmethylthiamethoxam | C7H8ClN5O3S | CID 9903739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparative metabolite profiling of the insecticide thiamethoxam in plant and cell suspension culture of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Residue and dissipation kinetics of thiamethoxam in a vegetable-field ecosystem using QuEChERS methodology combined with HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Residue and dissipation kinetics of thiamethoxam in a vegetable-field ecosystem using QuEChERS methodology combined with HPLC-DAD | Semantic Scholar [semanticscholar.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Clothianidin [drugfuture.com]
- 21. Clothianidin | C6H8ClN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Clothianidin - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Thiamethoxam-desmethyl | CAS 171103-04-1 | LGC Standards [lgcstandards.com]
- 25. Nitroguanidine [webbook.nist.gov]
- 26. Nitroguanidine - Sciencemadness Wiki [sciencemadness.org]
- 27. Nitroguanidine - Wikipedia [en.wikipedia.org]
- 28. Nitroguanidine [drugfuture.com]
- 29. 2-Nitroguanidine | CH4N4O2 | CID 11174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. Thiamethoxam-urea | CAS 902493-06-5 | LGC Standards [lgcstandards.com]
Mobile phase optimization for Thiamethoxam analysis by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Thiamethoxam using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The information is tailored for researchers, scientists, and professionals in drug development and pesticide analysis.
Mobile Phase and Chromatographic Conditions
Optimizing the mobile phase is critical for achieving accurate and reproducible results in Thiamethoxam analysis. Below is a summary of various mobile phase compositions and chromatographic conditions that have been successfully used.
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Methanol:Water (60:40 v/v) | Luna C8 (250 x 4.6 mm, 5 µm) | 0.6 | 254 | [1] |
| Acetonitrile (B52724):1% Formic Acid in Water (30:70 v/v) | C18 | 0.2 | Not Specified (PDA Detector) | [2] |
| Acetonitrile:Water (50:50 v/v) | Luna C8 (250 x 4.6 mm, 5 µm) | 1.0 | 254 | |
| Acetonitrile:0.1% v/v aqueous Phosphoric Acid | C18 (250 x 4.6 mm, 5 µm) | 1.0 | 230 | [3] |
| Acetonitrile:Water (20:80 v/v) | CLC-ODS (M) (250 x 4.6 mm, 5 µm) | 1.0 | 255 | [4] |
| 60 mM Phosphate Buffer:Acetonitrile (75:25 v/v), pH 2.7 | C18 | Not Specified | Electrochemical Detector | [5] |
Experimental Protocols
Below are detailed methodologies for the analysis of Thiamethoxam by RP-HPLC.
Protocol 1: Analysis of Thiamethoxam in a Formulation
This protocol is adapted from a method for the determination of Thiamethoxam in a technical grade product.
1. Reagents and Materials:
-
Thiamethoxam reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Diluent: 0.1% v/v aqueous phosphoric acid / acetonitrile (1:4 v/v)[6]
2. Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Ultrasonic bath
-
0.45 µm syringe filters
3. Mobile Phase Preparation:
-
Prepare a 0.1% v/v aqueous phosphoric acid solution by adding 1 mL of phosphoric acid to 1 L of HPLC grade water.
-
The mobile phase is a gradient or isocratic mixture of acetonitrile and 0.1% v/v aqueous phosphoric acid. A common starting point is an isocratic mixture, for example, Acetonitrile:0.1% Phosphoric Acid (please refer to the table above for specific ratios).
4. Standard Solution Preparation:
-
Accurately weigh about 50 mg of Thiamethoxam reference standard into a 50 mL volumetric flask.
-
Add approximately 35 mL of acetonitrile and 10 mL of 0.1% v/v aqueous phosphoric acid.
-
Sonicate for 5 minutes to dissolve and then allow to cool to room temperature.
-
Make up to the mark with acetonitrile and mix thoroughly.[3]
-
Prepare working standards by diluting this stock solution with the diluent.
5. Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain about 50 mg of Thiamethoxam into a 50 mL volumetric flask.
-
Add 10 mL of 0.1% v/v aqueous phosphoric acid and about 35 mL of acetonitrile.
-
Sonicate for 5 minutes, cool to room temperature, and make up to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
6. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / 0.1% v/v aqueous phosphoric acid (refer to table for ratios)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 230 nm[3]
-
Column Temperature: Ambient or controlled at 25 °C
7. System Suitability:
-
Equilibrate the system by pumping the mobile phase until a stable baseline is achieved.
-
Make replicate injections of a standard solution. The retention times and peak areas should not deviate by more than ±1% for three consecutive injections.[3]
Protocol 2: Residue Analysis in Tomato
This protocol is for the determination of Thiamethoxam residues in a complex matrix like tomato.
1. Sample Extraction:
-
Homogenize a representative sample of tomato.
-
Weigh 20 g of the homogenized sample into a flask.
-
Add 50 mL of acetonitrile and shake for 30 minutes on a mechanical shaker, followed by 30 minutes of ultrasonic extraction.[1]
2. Sample Clean-up (Solid Phase Extraction):
-
The extract is then purified using a Pesticarb/NH2 solid-phase extraction cartridge to remove matrix interferences.[1]
3. Final Sample Preparation:
-
The cleaned-up extract is concentrated and reconstituted in the mobile phase before injection into the HPLC system.
4. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol:Water (25:75 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Column Temperature: 20 °C
Troubleshooting Guide
Here are some common issues encountered during the analysis of Thiamethoxam by RP-HPLC and their potential solutions.
Q1: Why is my Thiamethoxam peak tailing?
-
A1: Possible Causes and Solutions:
-
Secondary Interactions: Thiamethoxam has polar functional groups that can interact with residual silanols on the silica-based C18 or C8 column. This can be addressed by:
-
Adding an acidic modifier to the mobile phase: Using 0.1% formic acid or phosphoric acid can suppress the ionization of silanol (B1196071) groups and improve peak shape.[2][3]
-
Using a base-deactivated column: These columns have a lower concentration of accessible silanol groups.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Degradation: An old or poorly maintained column can exhibit peak tailing. Replace the column if other solutions do not work.
-
Q2: My retention time for Thiamethoxam is shifting. What should I do?
-
A2: Possible Causes and Solutions:
-
Inconsistent Mobile Phase Composition:
-
Ensure accurate preparation of the mobile phase. If preparing manually, use precise measurements.
-
If using a gradient, ensure the pump is mixing the solvents correctly.
-
Degas the mobile phase to prevent bubble formation, which can affect the flow rate.
-
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run, especially when changing mobile phase composition.
-
Changes in pH: Thiamethoxam's stability can be pH-dependent. Ensure the pH of your mobile phase is consistent. Thiamethoxam is generally more stable in neutral to slightly acidic conditions.[7]
-
Q3: I am seeing unexpected peaks (ghost peaks) in my chromatogram. What could be the cause?
-
A3: Possible Causes and Solutions:
-
Contamination: Ghost peaks can arise from contaminated solvents, glassware, or the sample itself. Using HPLC-grade solvents and thoroughly cleaning glassware can help.
-
Sample Matrix Interference: When analyzing complex samples like soil or plant extracts, co-eluting compounds from the matrix can appear as extra peaks. An effective sample clean-up procedure, such as Solid Phase Extraction (SPE), is crucial.[1]
-
Degradation of Thiamethoxam: Thiamethoxam can degrade under certain conditions, such as exposure to sunlight or high pH, to form other compounds.[7] A known degradation product is Clothianidin, which might appear as a separate peak.[4]
-
Carryover from Previous Injections: Ensure your autosampler and injection port are clean. A thorough needle wash between injections can prevent carryover.
-
Q4: The sensitivity of my Thiamethoxam analysis is low. How can I improve it?
-
A4: Possible Causes and Solutions:
-
Optimize Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for Thiamethoxam, which is typically around 254 nm.[1]
-
Mobile Phase Composition: Adjusting the organic modifier percentage can affect peak height. A lower percentage of organic solvent will generally lead to longer retention but can sometimes result in sharper, taller peaks.
-
Increase Injection Volume: A larger injection volume will increase the signal, but be mindful of potential peak broadening or distortion.
-
Use a More Sensitive Detector: If UV detection is not sensitive enough for your application, consider using a mass spectrometer (LC-MS) for much lower detection limits.
-
Sample Pre-concentration: During sample preparation, a concentration step can be included to increase the analyte concentration before injection.
-
Frequently Asked Questions (FAQs)
Q: What is a typical retention time for Thiamethoxam?
A: The retention time of Thiamethoxam can vary significantly depending on the specific chromatographic conditions. For example, with a mobile phase of Methanol:Water (60:40) on a C8 column, a retention time of 2.6 minutes has been reported.[1] With Acetonitrile:Water (20:80) on a C18 column, a retention time of 5.5 minutes has been observed.[4] It is essential to run a standard under your specific conditions to determine the expected retention time.
Q: What type of column is best for Thiamethoxam analysis?
A: Both C8 and C18 columns are commonly used and have been shown to be effective for the separation of Thiamethoxam.[1][2] The choice may depend on the specific sample matrix and the desired retention characteristics. C18 columns are more retentive and may be suitable for cleaner samples, while C8 columns are less retentive and can sometimes provide faster analysis times.
Q: How stable is Thiamethoxam in solution?
A: Thiamethoxam is relatively stable in neutral to acidic aqueous solutions. However, its degradation can be accelerated by exposure to sunlight and alkaline conditions (high pH).[6][7] It is recommended to prepare fresh standard solutions and to store both standards and samples in a cool, dark place.
Q: Do I need to filter my samples before injection?
A: Yes, it is highly recommended to filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection. This will prevent particulates from clogging the HPLC system and damaging the column, which can lead to high backpressure and poor chromatographic performance.
Visualizations
Caption: Experimental workflow for Thiamethoxam analysis by RP-HPLC.
Caption: Troubleshooting workflow for unstable retention times.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Theoretical and Experimental Study of the Stability of Thiamethoxam Under Different Environmental Conditions [mdpi.com]
- 7. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Thiamethoxam using Thiamethoxam-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Thiamethoxam (B1682794), a widely used neonicotinoid insecticide. The focus is on the validation of methods employing an isotopically labeled internal standard, Thiamethoxam-d3, for enhanced accuracy and precision, benchmarked against alternative methods that do not use a deuterated internal standard. This objective comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy for your research needs.
Method 1: High Accuracy Quantification by Isotope Dilution LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as Thiamethoxam-d4 (a commonly used surrogate for this compound), is the gold standard for quantitative analysis by mass spectrometry.[1] This approach, known as isotope dilution mass spectrometry (IDMS), provides the highest accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[1]
Performance Characteristics
A validated isotope dilution liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) method for the determination of Thiamethoxam in a complex matrix like kimchi cabbage demonstrated excellent performance.[1]
| Parameter | Performance |
| Linearity | Proportional peak area ratio (Thiamethoxam:Thiamethoxam-d4) to concentration ratio |
| Accuracy (Certified Value) | 0.787 ± 0.014 mg/kg |
| Precision (Repeatability) | < 1% standard deviation for ten independent measurements |
| Reproducibility | Measured values after one year agreed with initial measurements |
| Limit of Quantification (LOQ) | Typically in the low µg/kg range, e.g., 0.01 mg/kg in other matrices |
Experimental Protocol: Isotope Dilution LC-MS/MS
This protocol is based on the method developed by Ahn et al. (2022) for the analysis of Thiamethoxam in kimchi cabbage using Thiamethoxam-d4 as an internal standard.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenize the sample.
-
Spike the homogenized sample with a known amount of Thiamethoxam-d4 solution.
-
Extract the sample with an appropriate solvent (e.g., acetonitrile).
-
Perform a clean-up step using a combination of HLB and Carb SPE cartridges to remove interfering matrix components.[1]
-
Elute the analytes from the SPE cartridges.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acidifier like formic acid.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Thiamethoxam: Monitor the transition of the precursor ion (m/z 292) to a specific product ion (e.g., m/z 211).
-
Thiamethoxam-d4: Monitor the transition of the precursor ion (m/z 296) to its corresponding product ion.
-
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of Thiamethoxam to Thiamethoxam-d4 against the concentration ratio.
-
Calculate the concentration of Thiamethoxam in the sample using the calibration curve.
Caption: Workflow for Thiamethoxam analysis using isotope dilution LC-MS/MS.
Method 2: Alternative - Quantification by LC-MS/MS with External/Matrix-Matched Calibration
Performance Characteristics
Validated LC-MS/MS methods for Thiamethoxam in various matrices like wheat, soil, and banana demonstrate good performance, though they may lack the ultimate accuracy of isotope dilution methods.[2][3]
| Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 81.22 - 98.14% in wheat and soil[2], 90.94 - 109.22% in banana[3] |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.001 - 0.003 µg/g |
| Limit of Quantification (LOQ) | 0.005 - 0.01 µg/g[3] |
Experimental Protocol: LC-MS/MS with External Calibration
This protocol is a generalized procedure based on common QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods coupled with LC-MS/MS.[2]
1. Sample Preparation (QuEChERS)
-
Weigh a homogenized sample into a centrifuge tube.
-
Add water and acetonitrile.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Perform a dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent (e.g., PSA, C18, GCB) and centrifuge.
-
Filter the supernatant into an autosampler vial.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions are generally similar to the isotope dilution method, with the key difference being the quantification approach.
3. Quantification
-
Prepare a series of calibration standards of Thiamethoxam in a solvent (external calibration) or in a blank matrix extract (matrix-matched calibration).
-
Construct a calibration curve by plotting the peak area of Thiamethoxam against its concentration.
-
Determine the concentration of Thiamethoxam in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for Thiamethoxam analysis using external calibration LC-MS/MS.
Method 3: Alternative - Quantification by RP-HPLC with UV Detection
For routine analysis where the high sensitivity of mass spectrometry is not required, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection offers a cost-effective and robust alternative. This method does not typically employ an internal standard.
Performance Characteristics
A validated RP-HPLC method for the estimation of Thiamethoxam demonstrated good performance for higher concentration samples.
| Parameter | Performance |
| Linearity (R²) | 0.999 |
| Linearity Range | 4 - 64 µg/mL |
| Accuracy (Recovery) | Within acceptable limits as per ICH guidelines |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.119 µg/mL |
| Limit of Quantification (LOQ) | 0.399 µg/mL |
Experimental Protocol: RP-HPLC-UV
1. Sample Preparation
-
Prepare a stock solution of Thiamethoxam by dissolving a known weight in a suitable solvent (e.g., Millipore water).
-
Prepare working standard solutions by serial dilution.
-
For formulated products, dissolve a known weight of the sample in the solvent to achieve a concentration within the calibration range.
2. HPLC Analysis
-
Column: Luna C8 (5µ, 250mm x 4.6mm).
-
Mobile Phase: Methanol and Millipore water (60:40 v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 254nm.
-
Temperature: 25°C.
-
Retention Time: Approximately 2.6 min.
3. Quantification
-
Prepare a calibration curve by injecting the standard solutions and plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of Thiamethoxam from the calibration curve.
Caption: Workflow for Thiamethoxam analysis using RP-HPLC with UV detection.
Comparative Summary
| Feature | Method 1: Isotope Dilution LC-MS/MS | Method 2: External Calibration LC-MS/MS | Method 3: RP-HPLC-UV |
| Internal Standard | This compound | None | None |
| Accuracy | Highest | Good | Good (at higher concentrations) |
| Precision | Highest | Good | Good |
| Sensitivity | Very High (low µg/kg) | Very High (low µg/kg) | Moderate (µg/mL) |
| Matrix Effect Compensation | Excellent | Prone to matrix effects | Less susceptible than MS, but can be affected |
| Cost | High (instrumentation and labeled standards) | High (instrumentation) | Low |
| Complexity | High | Moderate | Low |
| Ideal Application | Reference material certification, trace-level analysis, complex matrices | Routine monitoring, residue analysis | Quality control of formulated products |
Conclusion
The choice of an analytical method for Thiamethoxam quantification depends on the specific requirements of the study.
-
For the highest level of accuracy and precision, especially in complex matrices and for trace-level detection, the Isotope Dilution LC-MS/MS method using this compound is unequivocally superior . It effectively mitigates matrix effects and variability in sample processing, leading to highly reliable data.
-
When the use of an isotopically labeled internal standard is not feasible, LC-MS/MS with matrix-matched calibration provides a sensitive and reasonably accurate alternative. Careful validation of matrix effects is crucial for this approach.
-
For routine quality control of Thiamethoxam in formulated products where concentrations are higher, the RP-HPLC-UV method is a cost-effective, simple, and reliable option.
Researchers should carefully consider the desired level of accuracy, the nature of the sample matrix, the required sensitivity, and available resources when selecting the most appropriate analytical method for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of thiamethoxam residues in banana stem and fruit through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Your Lab: A Comparative Analysis of Thiamethoxam-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides an objective comparison of Thiamethoxam-d3, an isotopically labeled internal standard, with other common internal standards, supported by experimental data and detailed protocols. The evidence overwhelmingly supports the use of isotopically labeled standards like this compound for robust and reliable analytical results, particularly in complex matrices.
In the realm of analytical chemistry, especially when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accurate quantification is often hampered by matrix effects. These effects, caused by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement, ultimately compromising the reliability of the results. The use of an appropriate internal standard (IS) is the most effective strategy to mitigate these challenges. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[1][2]
This guide delves into a comparative analysis of this compound, a deuterated analog of the neonicotinoid insecticide Thiamethoxam, and other internal standards. We will explore its performance in correcting for matrix effects and improving analytical accuracy and precision, supported by data from various studies.
The Unrivaled Advantage of Isotopically Labeled Internal Standards
Isotopically labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[3] In these standards, one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
The key advantage of this approach, known as isotope dilution mass spectrometry (IDMS), is that the isotopically labeled internal standard co-elutes with the analyte and experiences the same matrix effects and variations in sample preparation and instrument response.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to significantly more accurate and precise results.[1]
In contrast, non-isotopically labeled internal standards, which are structurally similar but not identical to the analyte, may have different retention times and ionization efficiencies. This can lead to differential matrix effects, where the internal standard does not accurately compensate for the variations experienced by the analyte, resulting in compromised data quality.[3]
Performance Comparison: this compound vs. Other Internal Standards
The superiority of isotopically labeled internal standards like this compound is evident in experimental data. Studies consistently demonstrate their ability to effectively compensate for matrix effects and improve the accuracy and precision of analytical methods.
General Performance of Isotopically Labeled vs. Non-Isotopically Labeled Internal Standards
| Performance Metric | Isotopically Labeled IS (e.g., this compound) | Non-Isotopically Labeled IS (Structural Analog) |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte and experiences identical matrix effects, providing effective normalization.[1][3] | Poor to Moderate: Different retention times and physicochemical properties can lead to differential matrix effects and inaccurate correction.[3] |
| Accuracy | High: Significantly reduces bias caused by matrix effects and variability in sample preparation. Accuracy percentages typically fall within a narrow range.[1] | Variable: Accuracy can be compromised by differential matrix effects, leading to values that can differ significantly.[1] |
| Precision (%RSD) | High: Relative Standard Deviation (RSD) values are consistently low, often under 15-20%, indicating high reproducibility.[1] | Lower: RSD values can be significantly higher, sometimes exceeding 50% in complex matrices, indicating poor reproducibility.[1] |
| Recovery Correction | Excellent: Effectively corrects for analyte losses during sample extraction and processing due to identical chemical properties. | Variable: Differences in chemical properties can lead to different extraction efficiencies and incomplete correction for analyte loss. |
Comparative Performance in Neonicotinoid Analysis
A study comparing the ability of three different isotopically labeled neonicotinoid internal standards—imidacloprid-d4, acetamiprid-d3, and thiamethoxam-d4—to compensate for matrix effects in the analysis of eight neonicotinoid pesticides in tea demonstrated that while all performed well, the best choice of internal standard can be analyte-dependent. However, the use of a structural analog as an internal standard was deemed a poor choice for accurate quantification.
Experimental Protocols
The following are detailed methodologies for the analysis of pesticides in complex matrices using an isotopically labeled internal standard like this compound.
QuEChERS Sample Preparation for Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or cannabis flower)
-
Acetonitrile (B52724) (ACN)
-
Water (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
-
Internal standard stock solution (e.g., this compound in a suitable solvent)
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution (e.g., this compound) to the sample.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbents for cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation of the target analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard (e.g., Thiamethoxam and this compound) are monitored.
-
Collision Energy and other parameters: Optimized for each specific compound.
Visualizing the Workflow and Principles
To better understand the analytical process and the underlying principles, the following diagrams are provided.
Caption: Analytical workflow using an internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The evidence strongly indicates that for accurate and precise quantification in complex matrices, isotopically labeled internal standards are the superior choice. This compound exemplifies the benefits of this approach, particularly in the analysis of neonicotinoids and other pesticides. By effectively compensating for matrix effects and variability in sample preparation, this compound enables researchers to achieve reliable and defensible results. While the initial cost of isotopically labeled standards may be higher, the long-term benefits of improved data quality, reduced need for re-analysis, and increased confidence in results make them a worthwhile investment for any analytical laboratory.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Thiamethoxam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the neonicotinoid insecticide, Thiamethoxam. The selection of an analytical method is critical for accurate and reliable results in research, quality control, and regulatory compliance. This document outlines the experimental protocols and performance characteristics of both methods to aid in the selection of the most appropriate technique for specific analytical needs.
Methodology and Performance
The primary difference between the two methods lies in their detection systems. HPLC-UV measures the absorption of UV light by the analyte, a well-established and robust technique. LC-MS/MS, a more advanced method, couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, which identifies and quantifies a compound based on its mass-to-charge ratio.
While both methods are suitable for the analysis of Thiamethoxam, LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for detecting trace levels in complex matrices.[1][2][3][4] HPLC-UV, however, remains a cost-effective and reliable option for routine analysis where lower sensitivity is adequate.[5][6]
Comparative Performance Data
The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS for the determination of Thiamethoxam, compiled from various validation studies. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and matrix being analyzed.
Table 1: Performance Characteristics of HPLC-UV Methods for Thiamethoxam Analysis
| Parameter | Reported Values | Matrix | Reference |
| Limit of Detection (LOD) | 0.119 µg/mL | Pharmaceutical Formulation | [6] |
| 1.3 x 10⁻¹⁰ g | Tomato | [5] | |
| Limit of Quantification (LOQ) | 0.399 µg/mL | Pharmaceutical Formulation | [6] |
| 0.05 mg/kg | Cotton Leaves and Soil | [7] | |
| 0.01 mg/kg | Tomato | [5] | |
| Linearity (R²) | 0.999 | 4 - 64 µg/mL | [6] |
| Recovery (%) | 97.35% | Pharmaceutical Formulation | [6] |
| 82 - 97% | Cotton Leaves and Soil | [7] | |
| 83 - 85% | Tomato | [5] | |
| Precision (%RSD) | 0.0119% | Pharmaceutical Formulation | [6] |
| < 7.5% | Tomato | [5] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Thiamethoxam Analysis
| Parameter | Reported Values | Matrix | Reference |
| Limit of Detection (LOD) | 0.003 µg/g | Mushroom | [8] |
| 0.2 - 4.4 ng/g | Propolis | [1] | |
| Limit of Quantification (LOQ) | 0.01 µg/g | Mushroom | [8] |
| 0.01 mg/kg | Wheat and Soil | [9] | |
| 0.01 mg/kg | Low-fat products | [10] | |
| 0.7 - 14.7 ng/g | Propolis | [1] | |
| Linearity (R²) | 0.998 | 0.01 - 0.1 µg/mL | [8] |
| > 0.99 | - | [1] | |
| Recovery (%) | 89.30 - 116.37% | Mushroom | [8] |
| 81.22 - 98.14% | Wheat and Soil | [9] | |
| 61 - 101% | Propolis | [1] | |
| Precision (%RSD) | 3.38 - 9.97% | Mushroom | [8] |
Experimental Workflows
The general workflow for analyzing Thiamethoxam involves sample preparation, chromatographic separation, and detection. The following diagrams illustrate the typical experimental workflows for both HPLC-UV and LC-MS/MS methods.
Caption: General workflow for Thiamethoxam analysis using HPLC-UV.
Caption: General workflow for Thiamethoxam analysis using LC-MS/MS.
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of Thiamethoxam using HPLC-UV and LC-MS/MS. These protocols are intended as a guide and may require optimization for specific applications and matrices.
HPLC-UV Method Protocol
This protocol is based on a method for the determination of Thiamethoxam in pharmaceutical formulations.[6]
-
Standard Preparation:
-
Prepare a stock solution of Thiamethoxam (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 4 to 64 µg/mL.[6]
-
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized sample.
-
Extract Thiamethoxam with a suitable solvent such as acetonitrile.
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[5]
-
Filter the final extract through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) is commonly used.[6] Isocratic or gradient elution can be employed.
-
Flow Rate: Typically around 0.6 - 1.0 mL/min.[6]
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).[6]
-
UV Detection: Wavelength set at 254 nm for Thiamethoxam.[6]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of Thiamethoxam in the samples by interpolating their peak areas on the calibration curve.
-
LC-MS/MS Method Protocol
This protocol is a generalized procedure based on methods for analyzing Thiamethoxam in various matrices, often employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[9]
-
Standard Preparation:
-
Prepare a stock solution of Thiamethoxam in a suitable solvent (e.g., acetonitrile).
-
Prepare working standards and matrix-matched calibration standards to compensate for matrix effects.
-
-
Sample Preparation (QuEChERS):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add water (if the sample is dry) and acetonitrile.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously and centrifuge.
-
Take an aliquot of the upper acetonitrile layer for cleanup.
-
For cleanup (dispersive SPE), transfer the aliquot to a tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate) to remove interferences.
-
Vortex and centrifuge.
-
Filter the supernatant before injection.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typical for Thiamethoxam.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for Thiamethoxam.
-
-
Quantification and Confirmation:
-
Quantification is performed using a calibration curve constructed from the analysis of standards.
-
The presence of Thiamethoxam is confirmed by the presence of at least two specific MRM transitions with a consistent ion ratio compared to a standard.
-
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Thiamethoxam. The choice between the two will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method suitable for routine analysis of samples with relatively high concentrations of Thiamethoxam and in simpler matrices.
-
LC-MS/MS offers superior sensitivity, selectivity, and specificity, making it the method of choice for trace-level analysis in complex matrices, for regulatory purposes, and for research requiring high confidence in the results. The ability to perform confirmatory analysis through multiple reaction monitoring is a significant advantage of this technique.[1][2][3][4]
For researchers and professionals in drug development, where accuracy and the ability to detect low concentrations are paramount, LC-MS/MS is generally the recommended technique. However, for quality control applications where the expected concentrations are well above the detection limits of HPLC-UV, the latter can be a more economical and efficient choice.
References
- 1. Determination of Neonicotinoid Pesticides in Propolis with Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
A Comparative Guide to Inter-laboratory Performance in Thiamethoxam Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the determination of thiamethoxam (B1682794) residues, a widely used neonicotinoid insecticide. The data presented is a synthesis of published single-laboratory validation studies to simulate an inter-laboratory comparison, offering insights into the expected performance of common analytical techniques. This document is intended to assist laboratories in selecting and validating their own methods for thiamethoxam residue analysis.
Introduction to Thiamethoxam and a Simulated Inter-laboratory Study
Thiamethoxam is a systemic insecticide effective against a broad range of agricultural pests.[1][2] Its widespread use necessitates reliable and reproducible analytical methods for monitoring its residues in environmental and food matrices to ensure consumer safety and regulatory compliance.
This guide summarizes the performance of various laboratories (designated hypothetically as Lab A, B, C, etc., based on published studies) in analyzing thiamethoxam residues. The objective is to provide a benchmark for analytical performance and to highlight the key parameters of different methodologies.
Comparative Performance Data
The following tables summarize the quantitative performance data from different studies for the analysis of thiamethoxam in various matrices. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.
Table 1: Performance of HPLC-UV Methods for Thiamethoxam Residue Analysis
| Laboratory (Matrix) | Linearity (Concentration Range, µg/mL) | Correlation Coefficient (r²) | Recovery (%) | Precision (RSD, %) | LOD (mg/kg) | LOQ (mg/kg) |
| Lab A (Tomato) | 0.05 - 10.0 | 0.999 | 83 - 85 | 2.7 - 7.5 | 0.00000013 | 0.01 |
| Lab B (Formulation) | 4 - 64 | 0.999 | Not Reported | Not Reported | 0.119 (µg/mL) | 0.399 (µg/mL) |
| Lab C (Cotton Leaves & Soil) | Not Specified | >0.99 | 82 - 97 | <10 | Not Specified | 0.05 |
Table 2: Performance of LC-MS/MS Methods for Thiamethoxam Residue Analysis
| Laboratory (Matrix) | Linearity (Concentration Range, mg/kg) | Correlation Coefficient (r²) | Recovery (%) | Precision (RSD, %) | LOD (mg/kg) | LOQ (mg/kg) |
| Lab D (Rice) | 0.0005 - 1 | >0.99 | 95 - 105 | <10 | 0.000015 | 0.00005 |
| Lab E (Wheat & Soil) | Not Specified | >0.99 | 81.22 - 98.14 | <10 | Not Specified | 0.01 |
| Lab F (Passion Fruit) | Not Specified | >0.99 | 93 | Not Specified | 0.001 | 0.01 - 0.02 |
| Lab G (Button Mushroom) | 0.01 - 0.1 (µg/mL) | 0.998 | 89.3 - 116.37 | 3.38 - 9.97 | 0.003 | 0.01 |
| Lab H (Oilseed Rape) | 0.001 - 1.0 | >0.99 | 92 - 98 | 3.9 - 5.2 | Not Specified | <0.001 |
Experimental Protocols
A detailed experimental protocol for a widely used method, QuEChERS followed by LC-MS/MS analysis, is provided below. This method is recognized for its simplicity, speed, and effectiveness.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil) is homogenized.
-
Extraction:
-
Place a 10 g subsample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add internal standards if required.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.
-
The tube should contain a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)). For matrices with high pigment content, graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract may be filtered through a 0.22 µm filter.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
-
Thiamethoxam Precursor Ion: m/z 292.0
-
Thiamethoxam Product Ions (example transitions): m/z 211.0 (quantification), m/z 181.0 (confirmation).[3]
-
Visualizations
Thiamethoxam's Mode of Action
Thiamethoxam acts as an agonist on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[1][4] This binding leads to overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[2] The selective toxicity of thiamethoxam to insects over mammals is attributed to the higher sensitivity of insect nAChRs.[1]
Caption: Thiamethoxam's agonistic action on insect nicotinic acetylcholine receptors.
Experimental Workflow for Thiamethoxam Residue Analysis
The general workflow for the analysis of thiamethoxam residues in a given sample matrix is depicted below.
Caption: A typical workflow for thiamethoxam residue analysis.
References
- 1. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Behavior of Thiamethoxam and Clothianidin in Young Oilseed Rape Plants before Flowering, Monitored by QuEChERS/LC–MS/MS Protocol | MDPI [mdpi.com]
- 4. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Gold Standard for Thiamethoxam Analysis: A Comparative Guide to Accuracy and Precision Using Thiamethoxam-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the neonicotinoid insecticide Thiamethoxam, the use of an isotopically labeled internal standard is paramount for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of methodologies employing Thiamethoxam-d3, and is supported by experimental data from various complex matrices.
The quantification of pesticide residues in diverse and complex matrices such as food, soil, and biological samples is fraught with challenges. Matrix effects, variability in sample preparation, and fluctuations in instrument response can all contribute to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and highly effective strategy to mitigate these issues. By mimicking the chemical behavior of the analyte of interest, Thiamethoxam, throughout the analytical process, this compound provides a reliable reference for accurate quantification.
The Role of this compound in Enhancing Analytical Performance
Internal standards are crucial in modern analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer's source. Isotopically labeled standards, such as this compound, are considered the "gold standard" as they share near-identical physicochemical properties with their non-labeled counterparts.[1][2] This ensures that any loss of analyte during sample extraction and cleanup, as well as any signal suppression or enhancement due to the sample matrix, is mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these sources of error and leading to more accurate and reproducible results.[3]
Studies comparing external and internal standard methods for pesticide residue analysis have consistently demonstrated the superior repeatability and reproducibility of the internal standard approach.[4] The use of an internal standard is particularly critical when dealing with complex and variable matrices, where matrix effects can be pronounced.[5][6][7]
Comparative Performance Across Diverse Matrices
The effectiveness of this compound as an internal standard is evident in the high accuracy (measured as recovery) and precision (measured as relative standard deviation, RSD) achieved in the analysis of Thiamethoxam across a wide array of sample types. The following tables summarize the performance of analytical methods, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis, with this compound as the internal standard.
Table 1: Accuracy of Thiamethoxam Determination Using this compound Internal Standard
| Matrix | Spiking Level | Mean Recovery (%) | Reference |
| Wheat (Leaves, Grain, Straw) | 0.01 - 0.5 mg/kg | 81.22 - 98.14 | [4] |
| Soil | 0.01 - 0.5 mg/kg | 81.22 - 98.14 | [4] |
| Citrus (Whole, Peel, Pulp) | 0.01 - 1.0 mg/kg | 70.37 - 109.76 | |
| Button Mushroom (Fresh) | 0.01 - 0.1 µg/mL | 89.30 - 108.3 | [8] |
| Button Mushroom (in Brine) | 0.01 - 0.1 µg/mL | 95.96 - 116.37 | [8] |
| Button Mushroom (Dry Powder) | 0.01 - 0.1 µg/mL | 97.17 - 114.26 | [8] |
| Honey | 50 ng/kg | Within 70 - 120 | |
| Cannabis (Flower, Edibles, Concentrates) | 1 - 50 ppb | Within ±25% of true value | [3] |
Table 2: Precision of Thiamethoxam Determination Using this compound Internal Standard
| Matrix | Spiking Level | Relative Standard Deviation (RSD) (%) | Reference |
| Wheat (Leaves, Grain, Straw) | 0.01 - 0.5 mg/kg | < 15 | |
| Soil | 0.01 - 0.5 mg/kg | < 15 | |
| Citrus (Whole, Peel, Pulp) | 0.01 - 1.0 mg/kg | ≤ 9.46 | |
| Button Mushroom (Fresh) | 0.01 - 0.1 µg/mL | 4.04 - 8.31 | [8] |
| Button Mushroom (in Brine) | 0.01 - 0.1 µg/mL | 5.67 - 8.70 | [8] |
| Button Mushroom (Dry Powder) | 0.01 - 0.1 µg/mL | 3.38 - 9.97 | [8] |
| Honey | 50 ng/kg | < 10 | |
| Cannabis (Flower, Edibles, Concentrates) | 1 - 50 ppb | < 20 | [3] |
Experimental Protocols
The data presented in this guide are predominantly derived from methods based on the QuEChERS extraction and cleanup procedure, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Key Experimental Steps:
-
Sample Homogenization: A representative portion of the sample matrix is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salting-out agents (e.g., magnesium sulfate, sodium chloride). This compound internal standard is added at this stage.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the extract is mixed with a combination of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.
-
LC-MS/MS Analysis: The cleaned-up extract is injected into an LC-MS/MS system. Thiamethoxam and this compound are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Thiamethoxam to that of this compound is used to calculate the concentration of Thiamethoxam in the original sample.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the analysis of Thiamethoxam using this compound as an internal standard.
Caption: Experimental workflow for Thiamethoxam analysis.
Alternative Analytical Approaches
While the use of an isotopically labeled internal standard with LC-MS/MS is the preferred method for achieving the highest accuracy and precision, other analytical techniques have been employed for the determination of Thiamethoxam. These include:
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Diode-Array Detection (HPLC-DAD): These methods are generally less sensitive and less selective than LC-MS/MS. They are more susceptible to matrix interferences, which can lead to less accurate results, especially at low concentration levels.
-
Gas Chromatography (GC): Thiamethoxam is not readily amenable to GC analysis due to its polarity and thermal lability. Derivatization may be required, adding complexity to the analytical procedure.
-
Immunoassays (e.g., ELISA): Enzyme-linked immunosorbent assays can be used for rapid screening of a large number of samples. However, they are generally less specific and provide semi-quantitative or qualitative results.
References
- 1. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Compensation of matrix effects in gas chromatography-mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
Navigating the Analytical Landscape: A Comparative Guide to Thiamethoxam and CGA322704 Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of thiamethoxam (B1682794) and its primary metabolite, CGA322704 (clothianidin), is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comprehensive comparison of validated analytical methodologies, offering insights into their performance, detailed experimental protocols, and a visual representation of the metabolic pathway.
This document delves into the prevalent analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and compares it with alternative methods. The information presented is curated from various scientific publications and regulatory documents to ensure a robust and objective overview.
Performance Comparison of Analytical Methods
The selection of an analytical method for thiamethoxam and CGA322704 is contingent on factors such as the sample matrix, required sensitivity, and sample throughput. While LC-MS/MS is widely regarded as the gold standard for its high sensitivity and specificity, other methods offer advantages in terms of cost and speed.
| Analytical Method | Principle | Common Sample Matrices | Typical Limit of Quantification (LOQ) | Average Recovery Rate (%) | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | Fruits, Vegetables, Soil, Water, Wheat, Cotton | 0.01 - 0.1 mg/kg | 80 - 110% | High sensitivity and specificity, suitable for complex matrices | Higher equipment and operational costs |
| HPLC-UV/DAD | Chromatographic separation followed by UV-Visible or Diode Array detection | Cotton leaves, Soil | ~0.05 mg/kg | 82 - 97% | Lower cost than LC-MS/MS, robust and reliable | Lower sensitivity and specificity, potential for matrix interference |
| ELISA | Immunoassay based on antibody-antigen binding | Biological samples (plasma, liver, feces) | Varies by kit, can be in the ng/mL range | Generally good, but can be affected by cross-reactivity | High throughput, cost-effective for screening large numbers of samples | Potential for cross-reactivity with structurally similar compounds, less specific than chromatographic methods |
Experimental Protocols
Detailed and validated protocols are paramount for reproducible and reliable results. Below are summaries of commonly employed methods for the analysis of thiamethoxam and CGA322704.
QuEChERS Sample Preparation for LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[1][2]
Objective: To extract thiamethoxam and CGA322704 from a solid matrix and remove interfering components prior to LC-MS/MS analysis.
Procedure:
-
Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of water and acetonitrile (B52724). A salt mixture (commonly magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation and enhance extraction efficiency. The tube is shaken vigorously.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analytes) from the solid matrix and aqueous layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent material (such as primary secondary amine - PSA) and magnesium sulfate. This step removes interfering substances like organic acids, sugars, and pigments.
-
Centrifugation and Final Preparation: The d-SPE tube is centrifuged, and the supernatant is collected. The extract may be acidified and is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate, detect, and quantify thiamethamoxam and CGA322704 in the prepared sample extract.
Typical Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) is typically used for its high selectivity and sensitivity.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common for these analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for thiamethoxam and CGA322704, ensuring high specificity. For thiamethoxam, a common transition is m/z 292 -> 211, and for CGA322704, m/z 250 -> 132.[3][4]
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
An alternative to LC-MS/MS, this method is suitable for matrices with lower complexity or when the highest sensitivity is not required.[5][6]
Procedure:
-
Extraction and Cleanup: Similar to the QuEChERS method, the sample is extracted with a solvent like acetonitrile and may undergo a cleanup step using column chromatography.[5][6]
-
HPLC Analysis:
Metabolic Pathway of Thiamethoxam
Thiamethoxam is metabolized in various organisms, including insects, plants, and mammals, to its active metabolite CGA322704 (clothianidin).[7][8][9] This biotransformation is a crucial consideration in toxicological assessments.
Caption: Metabolic conversion of Thiamethoxam to CGA322704.
Experimental Workflow for Residue Analysis
The general workflow for analyzing thiamethoxam and CGA322704 residues in a given sample involves several key stages, from sample collection to data analysis.
Caption: General workflow for pesticide residue analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. Development and Validation of an HPLC Method for Determination of Thiamethoxam and Its Metabolites in Cotton Leaves and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The dissipation of thiamethoxam and its main metabolite clothianidin during strawberry growth and jam-making process - PMC [pmc.ncbi.nlm.nih.gov]
Thiamethoxam Degradation in Diverse Soil Environments: A Comparative Analysis
The persistence of the neonicotinoid insecticide thiamethoxam (B1682794) in the soil is a critical factor influencing its environmental fate and potential non-target effects. The rate of thiamethoxam degradation is highly variable and is significantly influenced by the physicochemical properties of the soil, including texture, organic matter content, pH, and microbial activity. This guide provides a comparative analysis of thiamethoxam degradation rates in various soil types, supported by experimental data, to offer a comprehensive resource for researchers and environmental scientists.
Comparative Degradation Rates of Thiamethoxam in Different Soil Types
The degradation of thiamethoxam, often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate, varies significantly across different soil textures. The following table summarizes the degradation rates of thiamethoxam in several soil types as reported in various studies.
| Soil Type | Half-life (DT50) in Days | Key Influencing Factors | Reference |
| Silty Clay Loam | 15.0 - 18.8 | Higher organic carbon, alkaline pH | [1][2] |
| Loam | 20.1 - 21.5 | Neutral pH, lower clay and organic C | [1] |
| Sandy Loam | Not explicitly stated, but generally faster degradation is expected due to lower adsorption. | Lower adsorption capacity | [3] |
| Clay Loam | 9.72 (non-sterile) vs. 33.51 (sterile) | Microbial activity | [4] |
| Calcareous Soil | 5.92 (non-sterile, 50°C) - 9.96 (sterile, 50°C) | Temperature, sterilization | [4] |
| Alluvial Soil | Higher persistence than calcareous soil | Higher clay and organic matter content | [4] |
| European Field Soils (various) | 7.1 - 92.3 (geomean = 31.2) | Microbial degradation | [5][6] |
Studies have consistently shown that the dissipation of thiamethoxam in soil follows first-order kinetics[1][2]. The variability in degradation rates can be attributed to several factors. For instance, the faster degradation in silty clay loam compared to loam soil has been associated with higher soil organic carbon content and a more alkaline pH, which can promote microbial activity and chemical hydrolysis, respectively[1][2]. Conversely, the higher adsorption capacity of alluvial soils, due to greater clay and organic matter content, leads to increased persistence of thiamethoxam compared to calcareous soils[4]. The significant difference in the half-life between non-sterile and sterile clay loam soil highlights the crucial role of microbial degradation[4].
It is also important to note that laboratory studies may not always reflect field conditions. Field degradation rates of thiamethoxam have been observed to be faster than those reported in laboratory studies[5][7]. This discrepancy is likely due to the complex interplay of environmental factors in the field, such as temperature fluctuations, moisture variations, and the presence of a diverse microbial community, which are not fully replicated in controlled laboratory settings[7].
Experimental Protocols for Assessing Thiamethoxam Degradation in Soil
The following is a generalized experimental protocol synthesized from methodologies reported in various studies for evaluating the degradation of thiamethoxam in soil.
1. Soil Sample Collection and Preparation:
-
Collect soil samples from the desired locations.
-
Air-dry the soil samples and sieve them to ensure homogeneity.
-
Characterize the physicochemical properties of the soil, including texture (sand, silt, clay percentages), pH, organic carbon content, and water holding capacity.
2. Thiamethoxam Fortification:
-
Prepare a stock solution of analytical grade thiamethoxam in a suitable solvent like acetone.
-
Take a known weight of the prepared soil (e.g., 200g) in incubation containers (e.g., plastic pots).
-
Fortify the soil samples with the thiamethoxam solution to achieve the desired concentrations (e.g., 12.5 and 25 µg/g).
-
Thoroughly mix the fortified soil and allow the solvent to evaporate completely[2].
3. Incubation:
-
Adjust the moisture content of the soil to a specific level, often near field capacity.
-
Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 5, 7, 10, 15, 21, 28, 35, 45, 60, and 90 days) for residue analysis[2].
4. Extraction and Cleanup of Thiamethoxam Residues:
-
A common method for extraction is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method[2][8].
-
Take a subsample of the incubated soil (e.g., 10g) into a centrifuge tube.
-
Add acetonitrile (B52724) and water, then homogenize the mixture[2][8].
-
Add salts such as anhydrous magnesium sulphate and sodium chloride to induce phase separation and shake vigorously[2].
-
Centrifuge the mixture to separate the acetonitrile layer containing thiamethoxam[2].
-
Clean up the extract by passing it through a column containing a drying agent like anhydrous sodium sulphate[2].
5. Analytical Quantification:
-
Analyze the cleaned-up extract using High-Performance Liquid Chromatography (HPLC) with a UV detector[1].
-
Typical HPLC conditions include a C18 column and a mobile phase of acetonitrile and water in an isocratic mode[1].
-
Quantify the concentration of thiamethoxam by comparing the peak area with that of a known standard.
6. Data Analysis:
-
Plot the concentration of thiamethoxam against time.
-
Fit the data to a first-order kinetic model (C = C0e^–λt^) to calculate the degradation rate constant (λ) and the half-life (DT50 = 0.693/λ)[1].
Factors Influencing Thiamethoxam Degradation
Several environmental and soil-specific factors can influence the rate at which thiamethoxam degrades:
-
Soil Type and Composition: As demonstrated, soil texture (clay, silt, sand content) and the amount of organic matter affect the adsorption and bioavailability of thiamethoxam, thereby influencing its degradation rate[3][4].
-
Soil pH: Thiamethoxam is more stable at a neutral pH and degrades faster under alkaline or acidic conditions[2].
-
Microbial Activity: Biodegradation is a major pathway for thiamethoxam dissipation. Soil conditions that favor high microbial activity, such as optimal moisture and organic carbon content, can accelerate its degradation[1][2][4].
-
Temperature: Higher temperatures generally increase the rate of chemical and microbial degradation processes in the soil[4].
-
Moisture: Soil moisture content plays a role in the dissipation of pesticides from the soil[1].
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a laboratory-based study on thiamethoxam degradation in soil.
Caption: Workflow for thiamethoxam soil degradation study.
References
- 1. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Toprakda we suwda tiametoksam ýarym ömri [cnagrochem.com]
- 4. Investigation of dissipation kinetics and half-lives of fipronil and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The degradation rate of thiamethoxam in European field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
Safety Operating Guide
Proper Disposal of Thiamethoxam-d3: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Thiamethoxam-d3, a deuterated neonicotinoid insecticide. Adherence to these guidelines is crucial to ensure compliance with regulations and to minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be familiar with institutional and local regulations.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill, contain the material to prevent it from entering drains or water courses.[1] Clean the affected area and dispose of the cleanup materials as hazardous waste.
Step-by-Step Disposal Protocol for this compound
This compound should be treated as a hazardous waste. The primary disposal route is through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled, and compatible waste container. Do not mix with other types of chemical waste.
-
Solid Waste: Place any solid this compound waste, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE into a designated solid hazardous waste container.
-
Organic Solvents: If this compound is dissolved in an organic solvent, collect it in a separate, compatible container for halogenated or non-halogenated organic solvent waste, as appropriate.
Step 2: Container Management
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and date of accumulation.
-
Container Integrity: Use containers that are in good condition and compatible with the waste. Ensure lids are securely fastened when not in use to prevent spills and evaporation.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible chemicals.
Step 3: Disposal of Empty Containers
-
Empty containers that held this compound must also be disposed of as hazardous waste, as they may retain residual amounts of the chemical.
-
Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated labware.
Step 4: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest documentation and pickup.
Advanced In-Lab Treatment and Degradation (for experienced personnel)
For laboratories with the appropriate engineering controls and trained personnel, advanced oxidation processes (AOPs) can be employed to degrade Thiamethoxam in aqueous solutions prior to disposal. These methods should only be performed after a thorough risk assessment.
Fenton Oxidation Protocol
The Fenton process utilizes iron salts and hydrogen peroxide to generate highly reactive hydroxyl radicals that can break down organic pollutants.
Methodology:
-
In a suitable reaction vessel within a fume hood, adjust the pH of the aqueous Thiamethoxam solution to approximately 3.0 using sulfuric acid.
-
Add a catalytic amount of ferrous sulfate (B86663) (FeSO₄).
-
Slowly add hydrogen peroxide (H₂O₂) to the solution while stirring. The reaction is exothermic and may produce gas, so addition should be careful.
-
Allow the reaction to proceed for a set amount of time (e.g., 60-120 minutes), monitoring the temperature.
-
After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to a pH between 6.0 and 8.0. This will precipitate the iron as ferric hydroxide.
-
Allow the precipitate to settle, then decant the supernatant.
-
The treated supernatant and the iron sludge must still be collected and disposed of as hazardous waste through your institution's EHS office, but the primary contaminant has been degraded.
Quantitative Data on Thiamethoxam Degradation
The following table summarizes the efficiency of different advanced oxidation processes for the degradation of Thiamethoxam in aqueous solutions, based on scientific literature.
| Treatment Method | Key Parameters | Degradation Efficiency (%) | Reference |
| Fenton Process | pH 3, Fe²⁺ catalyst, H₂O₂ | ~80% COD reduction | [2] |
| Photo-Fenton | pH 3, Fe²⁺ catalyst, H₂O₂, UV light | >90% degradation | |
| Photocatalysis | TiO₂ catalyst, UV-A illumination | ~100% removal after 90 mins | [3] |
| Electrocoagulation | Aluminum electrodes, 20 A current | Up to 100% degradation | [4] |
COD: Chemical Oxygen Demand
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper segregation, collection, and disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Thiamethoxam-d3
For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Thiamethoxam-d3. Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard and Exposure Data
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Solid, Category 1 | 🔥 | Danger | H228: Flammable solid |
| Acute Toxicity (Oral), Category 4 | ❗ | Warning | H302: Harmful if swallowed |
| Reproductive Toxicity, Category 2 | kesehatan | Danger | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[1] |
| Hazardous to the Aquatic Environment, Acute Toxicity, Category 1 | lingkungan | Warning | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic Toxicity, Category 1 | lingkungan | Warning | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent exposure.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles or face shield | Tightly fitting safety goggles. A face shield is required if there is a splash hazard.[1] |
| Hands | Chemical-resistant gloves | Impervious gloves.[1] Nitrile rubber (≥14 mils) or equivalent. |
| Body | Protective clothing | Long-sleeved shirt and long pants or a lab coat.[2][3] |
| Respiratory | Respirator | Required when ventilation is inadequate or when airborne concentrations may exceed exposure limits. Use a NIOSH-approved respirator.[3] |
Operational Plan: Handling and Disposal
Pre-Handling Checklist:
-
Verify Availability of Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Review Safety Data Sheet (SDS): All personnel must review the this compound SDS before commencing work.
-
Prepare Spill Kit: Have a spill kit readily available containing absorbent materials, a sealed waste container, and appropriate PPE.
Step-by-Step Handling Procedure:
-
Work in a Ventilated Area: All handling of this compound solid should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to avoid dust inhalation.[3]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer:
-
Use a dedicated, clean spatula and weighing vessel.
-
Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to prevent splashing.
-
If heating is required, use a controlled heating source such as a water bath. Avoid open flames.
-
Storage Plan:
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]
-
Container: Keep in the original, tightly sealed container.
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound solid and contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.
-
Emergency and Decontamination Protocols
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill and Decontamination Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Including respiratory protection if dust is present.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand).
-
-
Clean-up:
-
Carefully sweep or scoop the absorbed material into a labeled, sealed hazardous waste container.
-
Avoid creating dust.
-
-
Decontaminate the Area:
-
Wipe the spill area with a damp cloth.
-
Wash the area with soap and water.
-
Collect all cleaning materials in the hazardous waste container.
-
-
Dispose of Waste: Follow the disposal plan outlined above.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
